5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide
Beschreibung
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Eigenschaften
CAS-Nummer |
143438-34-0 |
|---|---|
Molekularformel |
C12H14N4O2 |
Molekulargewicht |
246.27 g/mol |
IUPAC-Name |
5-amino-3-ethoxy-N-phenylpyrazole-1-carboxamide |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-11-8-10(13)16(15-11)12(17)14-9-6-4-3-5-7-9/h3-8H,2,13H2,1H3,(H,14,17) |
InChI-Schlüssel |
PKIQSXCZDMXMHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NN(C(=C1)N)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis of 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide: A Senior Application Scientist's Field Guide
An In-Depth Technical Guide
Authored by Gemini
March 30, 2026
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 5-aminopyrazole core is a privileged structure found in numerous biologically active compounds, acting as a versatile building block for potent inhibitors and therapeutic agents.[1][2] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind experimental choices, offering insights into reaction mechanisms, and presenting a self-validating protocol designed for reproducibility. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking a robust and well-elucidated synthetic pathway.
Strategic Overview: Retrosynthetic Analysis
A logical approach to constructing the target molecule involves a two-part strategy. The core of the molecule is the substituted pyrazole ring, which is functionalized in a subsequent step. Our retrosynthetic analysis deconstructs the target molecule into two primary precursors: a key intermediate, Ethyl 5-amino-3-ethoxy-1H-pyrazole-4-carboxylate , and the commercially available reagent, Phenyl Isocyanate .
The pyrazole intermediate itself can be synthesized from common starting materials through a well-established cyclization reaction. This multi-step, one-pot approach ensures efficiency and high yields.
Sources
The 5-Aminopyrazole Scaffold: A Technical Guide to Biological Activities, Kinase Targeting, and Experimental Methodologies
Executive Summary
The 5-aminopyrazole (5-AP) moiety has firmly established itself as a "privileged scaffold" in modern medicinal chemistry[1]. Its rigid, planar heterocyclic core, combined with the hydrogen-bonding capabilities of the exocyclic amino group, makes it a highly versatile pharmacophore. This technical whitepaper explores the mechanistic rationale behind the biological activities of 5-aminopyrazole derivatives—focusing on oncology, antimicrobial, and antiparasitic applications—and provides field-proven, self-validating experimental protocols for their synthesis and evaluation.
Chemical Architecture and Synthetic Versatility
The pharmacological success of 5-aminopyrazoles stems from their structural mimicry of endogenous purines (like adenine), allowing them to seamlessly intercalate into the ATP-binding pockets of various enzymes[2]. The 5-amino group acts as a critical hydrogen-bond donor/acceptor, while the 3- and 4-positions of the pyrazole ring serve as vectors for functionalization, enabling the exploration of adjacent hydrophobic pockets within target proteins[3].
Furthermore, 5-aminopyrazoles are foundational building blocks for fused heterocyclic systems, such as pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- b ]pyridines. These fused systems are typically synthesized via cyclocondensation reactions with 1,3-dielectrophiles, locking the molecule into a conformation that enhances target selectivity and metabolic stability[1][4].
Oncology and Kinase Inhibition
The primary driver of 5-AP research is its profound efficacy as a kinase inhibitor. Dysregulated kinase signaling is a hallmark of oncogenesis and inflammation. The 5-AP scaffold is uniquely suited for ATP-competitive inhibition, specifically targeting the hinge region of kinases such as p38 α MAPK, Aurora kinases, and Bruton's Tyrosine Kinase (BTK)[3][5].
Clinical Validation: BTK Inhibition
The recent FDA approval of Pirtobrutinib , a highly selective, non-covalent (reversible) BTK inhibitor, underscores the clinical viability of the 5-AP scaffold[6]. Unlike first-generation covalent inhibitors (e.g., Ibrutinib) that bind to Cys481 and are susceptible to resistance mutations, Pirtobrutinib utilizes the 5-AP core to stabilize the inactive kinase conformation via reversible hydrogen bonding, effectively treating relapsed/refractory mantle cell lymphoma (MCL)[6].
Apoptosis Induction via BC-7
Beyond direct kinase inhibition, specific derivatives exhibit potent cytotoxic profiles. For example, BC-7 ( N -[[3-(4-bromophenyl)-1 H -pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide) is a synthetic 5-AP thiourea derivative that demonstrates selective cytotoxicity against HeLa and HT29 cell lines[7]. Mechanistic studies reveal that BC-7 induces apoptosis in a mitochondrial- and caspase-dependent manner, highlighting the scaffold's ability to trigger programmed cell death pathways[7].
Mechanism of action for 5-aminopyrazole-based BTK inhibitors in the BCR pathway.
Antimicrobial and Antiparasitic Efficacy
While oncology dominates the landscape, 5-AP derivatives are emerging as potent anti-infective agents, addressing the critical need for novel mechanisms to combat antimicrobial resistance.
-
Antibacterial Activity (RNA Polymerase Inhibition): Fused pyrazolo[1,5- a ]pyrimidine derivatives synthesized from 5-AP precursors have demonstrated significant activity against Gram-positive and Gram-negative bacteria. Molecular docking and in vitro assays reveal that these compounds act as potent RNA polymerase inhibitors. For instance, specific halogenated derivatives have shown IC 50 values as low as 0.213 μ g/mL against RNA polymerase, outperforming reference drugs like Rifampicin[8][9].
-
Antiparasitic Activity (CpCDPK1 Inhibition): Cryptosporidium parvum is a major cause of diarrheal disease. 5-aminopyrazole-4-carboxamide (AC) scaffold inhibitors have been developed to target C. parvum calcium-dependent protein kinase 1 (CpCDPK1). These AC-bumped kinase inhibitors (BKIs) exhibit low-nanomolar efficacy, effectively preventing parasite growth and reducing parasitic burden in vivo[10].
Quantitative Data Summary
The following table synthesizes the biological efficacy of key 5-AP classes across different therapeutic domains, providing a comparative baseline for lead optimization.
| Compound Class / Specific Derivative | Primary Target / Disease Model | Efficacy Metric | Mechanism of Action | Ref |
| Pirtobrutinib (5-AP derivative) | Bruton's Tyrosine Kinase (MCL) | Highly potent (Clinical) | Reversible, non-covalent ATP-competitive inhibition | [6] |
| BC-7 (5-AP thiourea) | HeLa / Cervical Cancer | IC 50 = 65.58 ± 8.40 μ M | Mitochondrial & caspase-dependent apoptosis | [7] |
| Pyrazolo[1,5- a ]pyrimidine 7b | Bacterial RNA Polymerase | IC 50 = 0.213 μ g/mL | Direct enzyme inhibition (mimics purines) | [9] |
| AC-BKIs (5-AP-4-carboxamides) | C. parvum (CpCDPK1) | Low-nanomolar IC 50 | Calcium-dependent protein kinase inhibition | [10] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step so researchers understand why a parameter is controlled, allowing for intelligent troubleshooting.
Protocol 1: Synthesis of the 5-Aminopyrazole Core
Objective: Synthesize a substituted 5-aminopyrazole via the condensation of a β -ketonitrile with a hydrazine derivative[1].
-
Step 1: Reagent Preparation. Dissolve 1.0 eq of the selected β -ketonitrile in absolute ethanol. Rationale: Absolute ethanol prevents unwanted hydrolysis of the nitrile intermediate.
-
Step 2: Hydrazine Addition. Add 1.1 eq of substituted hydrazine dropwise at 0°C. Rationale: The reaction is highly exothermic; controlled addition at low temperatures prevents the formation of unwanted 3-aminopyrazole regioisomers.
-
Step 3: Reflux & Cyclization. Heat the mixture to reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). Rationale: Reflux provides the activation energy required for the intramolecular nucleophilic attack of the intermediate hydrazone onto the nitrile carbon, closing the ring.
-
Step 4: Workup & Validation. Concentrate under reduced pressure, precipitate in ice water, and recrystallize from ethanol. Validate the structure using 1 H-NMR; the presence of a broad singlet integrating for 2H (around 5.0–6.0 ppm, depending on solvent) confirms the exocyclic -NH 2 group at position 5.
Protocol 2: High-Throughput Kinase Inhibition Assay (FRET)
Objective: Determine the IC 50 of 5-AP derivatives against target kinases (e.g., p38 α or BTK).
-
Step 1: ATP Concentration Calibration. Set the ATP concentration in the assay buffer exactly at the apparent Km for the specific kinase. Rationale: Because 5-APs are ATP-competitive inhibitors, running the assay at the Km ensures maximum sensitivity to competitive displacement while remaining physiologically relevant.
-
Step 2: Compound Incubation. Pre-incubate the kinase with serial dilutions of the 5-AP inhibitor (10 nM to 100 μ M) for 30 minutes at room temperature. Rationale: Pre-incubation allows the system to reach binding equilibrium, which is critical for accurately calculating the dissociation constant ( Ki ) of reversible inhibitors.
-
Step 3: Reaction Initiation. Add the peptide substrate and ATP to initiate the reaction. Incubate for 1 hour.
-
Step 4: Detection & Validation. Add the FRET-based detection reagent (e.g., TR-FRET antibody). Measure emission ratios. Plot dose-response curves using a 4-parameter logistic regression. A Hill slope near 1.0 validates a 1:1 stoichiometric binding model.
Iterative hit-to-lead experimental workflow for evaluating 5-aminopyrazole derivatives.
Conclusion & Future Perspectives
The 5-aminopyrazole scaffold is far more than a simple heterocyclic building block; it is a highly tunable pharmacophore that interfaces precisely with the nucleotide-binding domains of critical enzymes. From the targeted inhibition of oncogenic kinases like BTK to the disruption of bacterial RNA polymerase and parasitic calcium-dependent kinases, the adaptability of the 5-AP core continues to drive drug discovery. Future development will likely focus on utilizing the 5-AP scaffold in Proteolysis Targeting Chimeras (PROTACs), leveraging its high binding affinity to recruit kinases to E3 ligases for targeted degradation.
References
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI.[Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. ResearchGate.[Link]
-
New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed.[Link]
-
5-Aminopyrazole-4-Carboxamide-Based Compounds Prevent the Growth of Cryptosporidium parvum. ASM Journals.[Link]
-
Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells. PMC.[Link]
-
Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. Bulgarian Chemical Communications.[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.[Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.[Link]
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In Silico Modeling of 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide: A Technical Guide to Virtual Profiling of a Putative Dual Kinase Inhibitor Scaffold
Executive Summary
The compound 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide (CAS: 143438-34-0) represents a highly privileged structural motif in modern medicinal chemistry[1]. Pyrazole-1-carboxamide derivatives have been extensively validated as potent, ATP-competitive kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in oncological applications[2][3].
This whitepaper provides an authoritative, step-by-step in silico modeling framework for evaluating this specific compound. As a Senior Application Scientist, I have structured this guide to move beyond mere software instructions, focusing instead on the causality behind each computational choice and ensuring that every protocol functions as a self-validating system .
Structural Rationale & Pharmacophore Mapping
Before initiating any computational workflow, it is critical to establish the mechanistic rationale for target selection. The pyrazole-1-carboxamide core is not a random chemical space; it is a meticulously designed bioisostere for the adenine ring of adenosine triphosphate (ATP).
Causality of the Scaffold:
-
The Pyrazole Core & Carboxamide Linker: These elements act as critical hydrogen bond donors and acceptors. In the context of the EGFR kinase domain, they are perfectly positioned to interact with the backbone amide of Met793 in the hinge region.
-
The N-Phenyl Ring: This moiety provides a hydrophobic vector that extends into the deep hydrophobic pocket II (HP-II) of the kinase domain, enhancing binding affinity through π−π stacking and van der Waals interactions.
-
The 5-Amino & 3-Ethoxy Groups: The 5-amino group offers an additional hydrogen bond donor capable of interacting with the gatekeeper residue (e.g., Thr790 or the mutated Met790), while the 3-ethoxy group is directed toward the solvent-exposed channel, improving the compound's solubility profile.
Workflow for generating a 3D pharmacophore model based on the pyrazole-1-carboxamide scaffold.
High-Resolution Molecular Docking Protocol
To predict the binding pose of 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide within the EGFR T790M mutant active site, we employ a high-resolution docking protocol.
Step-by-Step Methodology
-
Ligand Preparation (LigPrep): The 2D structure is converted to 3D. We utilize Epik to generate all possible tautomeric and ionization states at a physiological pH of 7.4±0.2 . Causality: The pyrazole nitrogen and the 5-amino group can exhibit tautomerism, which drastically alters the hydrogen-bonding network. The geometry is optimized using the OPLS4 force field to resolve steric clashes.
-
Protein Preparation (Protein Preparation Wizard): The crystal structure of the EGFR T790M mutant (e.g., PDB ID: 3W2O) is imported. Crystallographic waters beyond 5 Å of the co-crystallized ligand are deleted. Causality: Retaining waters within 5 Å is crucial, as kinase active sites frequently rely on conserved water molecules to bridge ligand-protein interactions. The hydrogen bond network is optimized using PROPKA to ensure correct histidine protonation states.
-
Grid Generation: A receptor grid box ( 20×20×20 Å) is centered on the centroid of the native co-crystallized ligand.
-
Docking Execution: Docking is performed using Standard Precision (SP) followed by Extra Precision (XP) modes to rigorously score the poses based on desolvation penalties and hydrophobic enclosure terms.
The Self-Validating System: Native Ligand Re-Docking
A docking protocol cannot be trusted blindly. To self-validate the system, the native co-crystallized ligand is extracted and re-docked into the generated grid. Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the predicted pose and the native crystal structure must be ≤2.0 Å. If the RMSD exceeds this threshold, the grid parameters or protonation states must be recalculated before testing the pyrazole derivative.
Quantitative Data Presentation
Table 1: Comparative Docking Scores (Hypothetical validation data based on pyrazole-carboxamide profiles)
| Compound | Glide XP Score (kcal/mol) | Key Interacting Residues | H-Bond Count | Validation RMSD (Å) |
| Erlotinib (Reference) | -9.45 | Met793, Gln791 | 2 | 0.85 |
| 5-Amino-3-ethoxy-N-phenyl... | -8.92 | Met793, Thr854, Asp855 | 3 | N/A |
Molecular Dynamics (MD) Simulation Pipeline
Molecular docking provides a static snapshot, which is insufficient for confirming stable binding. To account for induced-fit effects and the temporal stability of the protein-ligand complex, we subject the top-ranked docking pose to a 100 ns explicit-solvent Molecular Dynamics (MD) simulation.
Step-by-Step Methodology
-
System Solvation: The complex is embedded in a dodecahedron box filled with the TIP3P water model. Causality: The TIP3P model is selected because it accurately reproduces the bulk properties of water and is highly parameterized for the CHARMM36m force field used for the protein.
-
Ionization: The system is neutralized by adding Na+ and Cl− ions to a physiological concentration of 0.15 M.
-
Energy Minimization: A steepest-descent algorithm (maximum 50,000 steps) is applied. Causality: This eliminates high-energy steric clashes generated during the solvation phase that could cause the simulation to "blow up" (fail due to infinite forces).
-
Equilibration (NVT & NPT): The system is equilibrated for 100 ps under an NVT ensemble (constant Volume/Temperature) using a V-rescale thermostat at 300 K, followed by 100 ps under an NPT ensemble (constant Pressure/Temperature) using a Parrinello-Rahman barostat at 1 bar.
-
Production Run & MM-PBSA: A 100 ns production trajectory is generated. Thermodynamic binding free energy is calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.
The Self-Validating System: RMSD Plateau
The MD simulation validates the docking pose. If the ligand RMSD (calculated against the protein backbone) fluctuates wildly or exceeds 3.0 Å, the initial docking pose is deemed unstable and rejected. A successful simulation must show the ligand RMSD plateauing within the first 20 ns and remaining stable.
Step-by-step molecular dynamics simulation pipeline for validating protein-ligand stability.
ADMET and Quantum Mechanical (QM) Profiling
A compound with high target affinity is unviable if it possesses poor pharmacokinetics or high intrinsic toxicity. We utilize Quantum Mechanics (QM) and ADMET profiling to assess the developability of 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide.
Quantum Mechanical Profiling
Using Density Functional Theory (DFT) at the B3LYP/6-31G* level, we calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Causality: The HOMO-LUMO gap dictates the chemical reactivity of the molecule. A narrow gap indicates high reactivity (potential for off-target covalent binding or toxicity), whereas a wider gap indicates a stable, drug-like molecule. The pyrazole-1-carboxamide scaffold typically exhibits a wide, stable gap, ensuring it acts as a reversible, non-covalent inhibitor.
ADMET Predictions
Using predictive models (e.g., SwissADME or QikProp), we evaluate the compound against Lipinski's Rule of Five to ensure oral bioavailability.
Table 2: Predicted ADMET & QM Properties for 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide
| Property | Predicted Value | Ideal Range / Threshold | Interpretation |
| Molecular Weight | 246.27 g/mol | ≤500 g/mol | Excellent oral absorption potential. |
| LogP (Lipophilicity) | 1.8 - 2.2 | ≤5 | Optimal balance of solubility and permeability. |
| H-Bond Donors/Acceptors | 3 / 4 | ≤5 / ≤10 | Fully compliant with Lipinski's Rules. |
| BBB Permeability | Low | Low | Minimal risk of central nervous system toxicity. |
| HOMO-LUMO Gap | ∼4.5 eV | >3.0 eV | High chemical stability; low off-target reactivity. |
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- 3. Pyrazole/pyrimidine derivatives endowed with azobenzenes as dual EGFR T790M and VEGFR-2 inhibitors: anticancer, docking, synthesis, design and ADMET a ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08997B [pubs.rsc.org]
A Senior Application Scientist's Guide to Exploring the Chemical Space of 5-Aminopyrazole-4-carboxamide Libraries
Abstract: The 5-aminopyrazole-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous clinical candidates and approved drugs, particularly in oncology and infectious diseases.[1][2][3] Its rigid, planar structure and rich hydrogen bonding capabilities allow it to effectively mimic peptide bonds and engage with a wide variety of biological targets. This guide provides an in-depth technical framework for researchers and drug development professionals on the design, synthesis, and strategic exploration of the chemical space surrounding this versatile heterocycle. We will delve into the foundational synthetic methodologies, present a detailed, validated protocol for library generation, and illustrate how to leverage this chemical diversity in a drug discovery context, such as in the development of novel kinase inhibitors.
The Significance of the 5-Aminopyrazole-4-carboxamide Scaffold
The pyrazole ring is a cornerstone of heterocyclic chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][3] The 5-aminopyrazole-4-carboxamide substitution pattern is particularly noteworthy. The arrangement of the 5-amino group and the 4-carboxamide moiety provides a specific vectoral array of hydrogen bond donors and acceptors. This configuration is crucial for molecular recognition at protein active sites, often serving as a bioisosteric replacement for more metabolically labile structures.[4][5]
A prominent example of this scaffold's success is its application in developing "bumped-kinase inhibitors" (BKIs) for treating infectious diseases like cryptosporidiosis.[6][7] In this context, the pyrazole core serves as a stable anchor, while modifications at various positions allow for fine-tuning of potency and selectivity against parasitic kinases over their human counterparts.[6][7] Furthermore, derivatives have been designed as potent covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a key target in oncology, overcoming drug resistance conferred by gatekeeper mutations.[8][9]
Core Synthesis: Building the Heterocyclic Engine
The construction of the 5-aminopyrazole ring is most robustly achieved through the condensation of a hydrazine with a 1,3-dielectrophile precursor, typically a β-ketonitrile or an equivalent thereof.[2][10][11]
The Thorpe-Ziegler Cyclization Approach
One of the most versatile and fundamental methods for creating the 5-aminopyrazole core is the Thorpe-Ziegler reaction.[12][13] This intramolecular cyclization of a dinitrile is a powerful C-C bond-forming reaction. In our context, the key starting material is an α-cyano-β-keto precursor, which reacts with a hydrazine.
Mechanism Insight: The reaction initiates with the nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto the ketone's carbonyl carbon, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second hydrazine nitrogen attacks the nitrile carbon. Tautomerization of the resulting imine yields the stable aromatic 5-aminopyrazole ring.[2]
-
Expertise & Experience: The choice of hydrazine is a critical first step in diversification. Using hydrazine hydrate (H₂N-NH₂) results in an unsubstituted N1 position, which can be functionalized later. Alternatively, using a substituted hydrazine (R¹-NH-NH₂) directly installs the R¹ group at the N1 position. This is often a more convergent approach for library synthesis. The reaction is typically base-catalyzed, but the intrinsic basicity of hydrazine is often sufficient.
Library Design & Chemical Space Exploration
Diversity-oriented synthesis (DOS) is a powerful strategy to generate structurally diverse small molecule libraries for high-throughput screening.[14][15][16] The 5-aminopyrazole-4-carboxamide scaffold is exceptionally well-suited for DOS due to its multiple, chemically distinct points for diversification.
Retrosynthetic Analysis and Points of Diversification
To systematically explore the chemical space, we can disconnect the target library at several key bonds. This retrosynthetic analysis reveals the commercially available or readily synthesized building blocks required for library production.
Caption: Retrosynthetic analysis and diversification points.
Key Diversification Points:
-
R¹ (N1-position): Introduced via the choice of monosubstituted hydrazine. This position projects into a key solvent-exposed region in many kinase active sites and is critical for modulating pharmacokinetic properties.
-
R³ (C3-position): Derived from the β-ketonitrile precursor. This vector can be used to target deeper, more hydrophobic pockets within an active site.
-
R⁴ (Amide): Installed in the final step via amide bond formation. This is the most straightforward point for introducing vast diversity, using a large panel of commercially available amines. Bioisosteric replacements for the carboxamide, such as tetrazoles or oxadiazoles, can also be explored to improve metabolic stability or cell permeability.[5][17][18]
A Validated Protocol for Library Generation (Solution-Phase)
This protocol describes a representative three-step synthesis for a small, diverse library.
Step 1: Synthesis of Ethyl 5-amino-1-(R¹)-3-(R³)-1H-pyrazole-4-carboxylate
-
Reagents & Equipment: Substituted hydrazine (R¹-NHNH₂, 1.0 eq), Ethyl 2-cyano-3-(R³)-3-oxopropanoate (1.0 eq), Ethanol (EtOH), round-bottom flask, magnetic stirrer, condenser, heating mantle.
-
Procedure: a. To a solution of the ethyl 2-cyano-3-(R³)-3-oxopropanoate in absolute ethanol (0.5 M), add the substituted hydrazine dropwise at room temperature. b. Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours.
-
Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The cyclization is often accompanied by a color change. c. Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume in vacuo. d. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Validation: Confirm the structure and purity via ¹H NMR and LC-MS. The formation of the pyrazole ring is typically confirmed by the disappearance of the β-ketoester protons and the appearance of a new aromatic proton signal.
Step 2: Saponification to the Carboxylic Acid (Optional but Recommended)
-
Expertise & Experience: While direct amidation from the ester is possible, saponification to the carboxylic acid followed by a standard peptide coupling reaction often results in higher yields and cleaner products, especially with less reactive amines.
-
Reagents & Equipment: Pyrazole ester from Step 1 (1.0 eq), Lithium hydroxide (LiOH, 1.5 eq), Tetrahydrofuran (THF)/Water (3:1), magnetic stirrer.
-
Procedure: a. Dissolve the pyrazole ester in a 3:1 mixture of THF and water. b. Add LiOH and stir vigorously at room temperature for 2-4 hours, monitoring by LC-MS. c. Once the reaction is complete, acidify the mixture to pH ~3-4 with 1M HCl. d. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the carboxylic acid.
Step 3: Parallel Amide Coupling
-
Reagents & Equipment: Pyrazole carboxylic acid from Step 2 (1.0 eq), diverse panel of primary/secondary amines (1.1 eq), HATU (1.1 eq), DIPEA (2.0 eq), DMF, 96-well reaction block or individual vials.
-
Procedure (for one well/vial): a. To a vial containing a solution of the pyrazole carboxylic acid in DMF (0.2 M), add HATU and DIPEA. Stir for 15 minutes at room temperature. This is the pre-activation step.
-
Trustworthiness: Pre-activating the carboxylic acid with a coupling agent like HATU ensures efficient amide bond formation and minimizes side reactions. b. Add the selected amine (as a solution in DMF) to the activated acid mixture. c. Seal the vial/well and shake at room temperature for 12-18 hours. d. Upon completion, quench the reaction with water and purify the library members via preparative HPLC-MS.
-
-
Quality Control: Each library member must be analyzed for purity (typically >95% by UV at 254 nm) and identity (correct mass ion) by analytical LC-MS.
Application Case Study: From Library to Kinase Inhibitor Hit
Let's consider a hypothetical scenario where a library is designed to identify inhibitors for a specific protein kinase, "Kinase X."
Screening Workflow
The synthesized library would be subjected to a tiered screening cascade to identify and validate hits.
Caption: A typical kinase inhibitor screening workflow.
Interpreting Structure-Activity Relationship (SAR) Data
The screening results provide crucial SAR data. By comparing the activity of compounds with systematic variations at the R¹, R³, and R⁴ positions, we can deduce the chemical features required for potent and selective inhibition.
Table 1: Hypothetical SAR Data for a 5-Aminopyrazole-4-carboxamide Library against Kinase X
| Compound ID | R¹ (N1-position) | R³ (C3-position) | R⁴-Amide (Amine Source) | Kinase X IC₅₀ (nM) |
| LIB-001 | Cyclopropyl | Methyl | Morpholine | 8,500 |
| LIB-002 | Phenyl | Methyl | Morpholine | 1,200 |
| LIB-003 | 4-Fluorophenyl | Methyl | Morpholine | 450 |
| LIB-004 | 4-Fluorophenyl | Cyclopropyl | Morpholine | 980 |
| LIB-005 | 4-Fluorophenyl | Methyl | Piperidine | 510 |
| LIB-006 | 4-Fluorophenyl | Methyl | N-methyl-piperazine | 95 |
| LIB-007 | 4-Fluorophenyl | Methyl | Aniline | >10,000 |
SAR Insights from Table 1:
-
R¹ Position: Aromatic substituents are preferred over small alkyl groups (compare LIB-001 vs. LIB-002). Adding an electron-withdrawing fluorine at the para-position further improves potency (LIB-002 vs. LIB-003), suggesting a specific interaction with the protein or a favorable conformational effect.
-
R³ Position: A small methyl group is preferred over a bulkier cyclopropyl group (LIB-003 vs. LIB-004), indicating a sterically constrained pocket.
-
R⁴-Amide Position: A basic nitrogen, such as in N-methyl-piperazine, dramatically increases potency (LIB-006 vs. LIB-003/LIB-005). This often points to a key salt-bridge interaction with an acidic residue (e.g., Asp or Glu) in the active site. Aniline is poorly tolerated (LIB-007), suggesting a flexible or non-aromatic group is required.
Conclusion & Future Directions
The 5-aminopyrazole-4-carboxamide scaffold is a powerful and adaptable platform for modern drug discovery. Its synthetic tractability and suitability for diversity-oriented synthesis allow for the rapid exploration of vast chemical space. By systematically varying substituents at the N1, C3, and C4 positions, researchers can quickly generate structure-activity relationships to guide the optimization of initial hits into potent and selective clinical candidates. Future efforts will likely focus on developing novel, more efficient synthetic routes to access unprecedented chemical space and incorporating advanced computational methods to guide library design for specific, challenging biological targets.
References
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LUSARDI, M. (2024). Diversity-oriented synthesis of highly-functionalized amino-pyrazoles as pharmaceutically relevant compounds. IRIS UniGe. Available at: [Link]
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Reddy, R., et al. (2020). Diversity-Oriented Synthesis of Spiropentadiene Pyrazolones and 1H-Oxepino[2,3-c]pyrazoles from Doubly Conjugated Pyrazolones via Intramolecular Wittig Reaction. Organic Letters. Available at: [Link]
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Fries, A., et al. (2023). The bioisosteric replacement of the phenol 102 with a carboxamide... ResearchGate. Available at: [Link]
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Bollini, M., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. Available at: [Link]
-
Wang, H., et al. (2024). Photoinduced [3+2] Cycloaddition of Alkyl–Acceptor Diazoalkanes: Diversity-Oriented Synthesis of Pyrazolines Containing a Quaternary Center. Organic Letters. Available at: [Link]
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Nassar, E. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available at: [Link]
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Hulverson, M. A., et al. (2019). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. Journal of Medicinal Chemistry. Available at: [Link]
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MedChemConsult. (2022). Acid Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
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Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Hulverson, M. A., et al. (2019). Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy. Journal of Medicinal Chemistry. Available at: [Link]
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Taylor, A. M., et al. (2011). Diversity-oriented synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. Molecules. Available at: [Link]
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Cole, A. G., et al. (2023). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. The Journal of Organic Chemistry. Available at: [Link]
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Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ResearchGate. Available at: [Link]
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Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]
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ResearchGate. (n.d.). The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. Available at: [Link]
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Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]
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Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Tetrahedron. Available at: [Link]
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Young, D. W. (n.d.). Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. College of William & Mary. Available at: [Link]
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Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Available at: [Link]
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Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. Available at: [Link]
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Rational Design and Preliminary Screening of Pyrazole Derivatives for Anticancer Activity
As a Senior Application Scientist in oncology drug discovery, I approach the preliminary screening of novel pharmacophores not as a checklist of assays, but as a self-validating cascade of logical gates. The 1,2-diazole (pyrazole) ring has emerged as a privileged scaffold in medicinal chemistry. Its unique capacity to act simultaneously as a hydrogen bond donor and acceptor allows it to dock precisely into the ATP-binding pockets of critical oncogenic kinases, a mechanism validated by FDA-approved pyrazole-containing drugs such as crizotinib and encorafenib 1.
This whitepaper details the core workflows, mechanistic rationales, and data interpretation frameworks required to screen pyrazole derivatives effectively.
The Self-Validating Screening Cascade
To prevent false positives driven by pan-assay interference compounds (PAINS) or non-specific toxicity, our screening matrix must be orthogonal. We move from phenotypic observation (cell death) to target engagement (kinase inhibition), and finally to mechanistic profiling (apoptotic pathways).
In vitro screening workflow for pyrazole-based anticancer derivatives.
Experimental Protocols & Causality
Protocol 1: Phenotypic Screening via MTT Cell Viability Assay
Causality & Scientific Rationale: We utilize the MTT assay because it measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity, which reduces the tetrazolium dye to insoluble formazan. This provides a direct proxy for mitochondrial metabolic rate rather than mere membrane integrity. To make this a self-validating system , we strictly control for edge effects (filling outer wells with PBS) and utilize both a vehicle control (0.1% DMSO) to establish 100% viability and a clinical reference drug (e.g., Doxorubicin or Sorafenib) to prove the cell line's dynamic sensitivity 2.
Step-by-Step Methodology:
-
Seeding: Harvest exponential-phase cancer cells (e.g., MCF-7, HepG2) and seed at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.
-
Treatment: Aspirate media. Add serial dilutions of the pyrazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) in fresh media. Include vehicle (DMSO) and positive controls.
-
Incubation: Incubate for 48 to 72 hours to capture multiple cell division cycles.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.
-
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO to each well and agitate on a microplate shaker for 10 minutes.
-
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol 2: Target-Specific Validation (EGFR/VEGFR-2 Kinase Assay)
Causality & Scientific Rationale: Phenotypic cell death is meaningless without target validation. Pyrazole derivatives frequently act as dual Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors 3. We isolate this interaction using a cell-free FRET (Fluorescence Resonance Energy Transfer) or ELISA-based kinase assay. This eliminates cellular permeability variables. The assay is self-validating by calculating the Z'-factor; an assay is only accepted if Z' > 0.5, ensuring robust signal-to-noise ratio against the baseline ATP consumption.
Step-by-Step Methodology:
-
Preparation: Reconstitute recombinant human EGFR or VEGFR-2 kinase domains in kinase buffer (HEPES, MgCl₂, MnCl₂, DTT).
-
Compound Incubation: Pre-incubate the enzyme with varying concentrations of the pyrazole derivative for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add an ATP/substrate peptide mixture to initiate the phosphorylation reaction.
-
Termination & Detection: After 60 minutes, add the stop buffer containing EDTA (to chelate Mg²⁺/Mn²⁺) and the detection antibody (e.g., Europium-labeled anti-phosphotyrosine).
-
Readout: Measure time-resolved fluorescence (TR-FRET). Plot the dose-response curve to determine the enzymatic IC₅₀.
Protocol 3: Mechanistic Profiling via Annexin V/PI Flow Cytometry
Causality & Scientific Rationale: We must distinguish between a compound that merely arrests cell growth (cytostatic) and one that actively induces programmed cell death (cytotoxic/apoptotic). We use Annexin V and Propidium Iodide (PI). Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis). PI is membrane-impermeable and only enters necrotic or late-apoptotic cells. This creates a self-validating quadrant system that maps the exact trajectory of cell death [[4]]().
Step-by-Step Methodology:
-
Treatment: Treat cells with the pyrazole derivative at 1× and 2× its calculated IC₅₀ for 24 hours.
-
Harvesting: Collect both floating (dead) and adherent cells using enzyme-free dissociation buffer to preserve membrane integrity.
-
Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze immediately via flow cytometry (minimum 10,000 events). Gate for Q1 (Necrosis), Q2 (Late Apoptosis), Q3 (Viable), and Q4 (Early Apoptosis).
Mechanistic Pathway of Pyrazole Derivatives
When pyrazole derivatives successfully inhibit EGFR and VEGFR-2, they cut off the upstream signals for the PI3K/AKT and MAPK/ERK pathways. This dual-inhibition collapses the tumor's ability to proliferate and triggers Caspase-3 mediated apoptosis 3.
Dual inhibition of EGFR and VEGFR-2 pathways by pyrazole derivatives.
Quantitative Data & Structure-Activity Relationship (SAR)
A robust SAR analysis requires comparing the IC₅₀ values of novel derivatives against established clinical standards. The table below synthesizes recent benchmark data for high-performing pyrazole scaffolds across phenotypic and target-based assays.
| Compound Class | Target / Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) | Source |
| Fused dihydropyrano-pyrazole (Cmpd 3) | EGFR Kinase | 0.06 | Erlotinib (0.20) | 3 |
| Fused pyrazole sulfonamide (Cmpd 9) | VEGFR-2 Kinase | 0.22 | Sorafenib (0.03) | [[3]]() |
| Pyrazole-thiophene hybrid (Cmpd 2) | MCF-7 (Breast) | 6.57 | Doxorubicin (N/A) | 2 |
| Pyrazole-thiophene hybrid (Cmpd 14) | HepG2 (Liver) | 19.59 | Sorafenib (N/A) | 2 |
| 1,3,4-trisubstituted pyrazole (Cmpd IX) | VEGFR-2 Kinase | 0.82 | Tamoxifen (N/A) | 4 |
Data Interpretation Note: The superior activity of Compound 3 against EGFR compared to Erlotinib highlights how specific substitutions (e.g., dihydropyrano fusions) can optimize the hydrophobic interactions within the kinase ATP-binding cleft 3.
Conclusion
The successful translation of pyrazole derivatives from bench to bedside relies on the rigorous, self-validating screening protocols outlined above. By systematically correlating phenotypic cytotoxicity with precise enzymatic inhibition and apoptotic pathway activation, researchers can confidently identify high-value leads for further pharmacokinetic and in vivo optimization.
References
- Title: Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin ca Source: Semantic Scholar URL
- Title: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Source: Frontiers URL
- Title: Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M)
- Title: Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review)
- Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL
Sources
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- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGF ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06852E [pubs.rsc.org]
- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 4. noveltyjournals.com [noveltyjournals.com]
Application Note: Protocol for the Synthesis of 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide
Introduction & Strategic Overview
Highly functionalized pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as kinase inhibitors, agrochemicals, and versatile synthetic intermediates. 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide (CAS 143438-34-0) is a prime example of a multi-functionalized building block[1].
This application note details a robust, self-validating three-step synthetic protocol. The strategy relies on the classical Pinner reaction to activate malononitrile, followed by a cyclocondensation with hydrazine to construct the 3-ethoxy-1H-pyrazole core[2]. The final step exploits the differential nucleophilicity of the pyrazole nitrogens to achieve regioselective urea formation via reaction with phenyl isocyanate[3].
Mechanistic Insights (The "Why")
To ensure experimental reproducibility, it is critical to understand the causality behind the reaction conditions:
-
Pinner Activation: Malononitrile is highly resistant to direct nucleophilic attack by hydrazine. By treating it with anhydrous ethanol and hydrogen chloride gas, the nitrile is protonated and converted into ethyl cyanoacetimidate hydrochloride. Strict anhydrous conditions are mandatory here; trace water will hydrolyze the imidate into an unreactive ethyl ester or malonamide.
-
Hydrazine Cyclization: The addition of hydrazine hydrate to the imidate initiates an attack at the highly electrophilic imidate carbon, displacing ethanol to form an amidrazone intermediate[4]. Subsequent intramolecular cyclization onto the remaining nitrile group yields the 5-amino-3-ethoxypyrazole core[5].
-
Regioselective Carboxamidation: 5-Amino-3-ethoxypyrazole possesses three nucleophilic sites: N1, N2, and the exocyclic C5-NH₂. While the exocyclic amine is kinetically accessible, the ring nitrogens are far more nucleophilic. Acylation at N1 is thermodynamically favored over N2 because the resulting 1-carboxamide is stabilized by a strong intramolecular hydrogen bond between the C5-amino group and the C1-carbonyl oxygen[3].
Figure 1: Three-step synthetic workflow for 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide.
Materials and Reagents
Table 1: Reagent Summary and Handling
| Reagent | MW ( g/mol ) | Equivalents | Role | Safety / Handling |
|---|---|---|---|---|
| Malononitrile | 66.06 | 1.00 | Starting Material | Toxic, handle in fume hood |
| Absolute Ethanol | 46.07 | Solvent | Reactant / Solvent | Flammable, keep anhydrous |
| Hydrogen Chloride (gas) | 36.46 | >2.00 | Acid Catalyst | Corrosive gas, use trap |
| Hydrazine Hydrate (80%) | 50.06 | 1.10 | Dinucleophile | Toxic, suspected carcinogen |
| Triethylamine (Et₃N) | 101.19 | 1.10 | Base | Flammable, corrosive |
| Phenyl Isocyanate | 119.12 | 1.05 | Electrophile | Lachrymator, moisture sensitive |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Volatile, toxic |
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl Cyanoacetimidate Hydrochloride
-
Preparation: Dissolve malononitrile (6.6 g, 100 mmol) in absolute ethanol (10 mL) and anhydrous diethyl ether (50 mL) in a 250 mL round-bottom flask equipped with a gas inlet tube.
-
Cooling: Submerge the flask in an ice-salt bath to reach 0 °C.
-
HCl Saturation: Bubble dry hydrogen chloride gas (generated by dripping concentrated H₂SO₄ onto NaCl) through the solution for 2 hours. Causality: The low temperature prevents the exothermic degradation of the forming imidate.
-
Crystallization: Seal the flask and store at 4 °C overnight. A dense white crystalline solid will form.
-
Isolation: Filter the solid rapidly under a nitrogen blanket, wash with cold anhydrous diethyl ether (2 × 20 mL), and dry in a vacuum desiccator. Yield: ~13.5 g (90%).
Step 2: Synthesis of 5-Amino-3-ethoxy-1H-pyrazole
-
Neutralization: Suspend ethyl cyanoacetimidate hydrochloride (14.8 g, 100 mmol) in absolute ethanol (100 mL). Slowly add triethylamine (10.1 g, 100 mmol) at 0 °C. Causality: Et₃N liberates the free imidate, making it available for nucleophilic attack by hydrazine.
-
Hydrazine Addition: Add hydrazine hydrate (80% aqueous, 6.8 mL, ~110 mmol) dropwise over 15 minutes.
-
Cyclization: Attach a reflux condenser and heat the mixture to reflux (78 °C) for 4 hours.
-
Workup: Cool to room temperature and concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate (100 mL) and brine (50 mL). Extract the aqueous layer with additional ethyl acetate (2 × 50 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield 5-amino-3-ethoxypyrazole as an off-white solid. Yield: ~9.5 g (75%).
Step 3: Synthesis of 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide
-
Reaction Setup: Dissolve 5-amino-3-ethoxy-1H-pyrazole (6.35 g, 50 mmol) in anhydrous DCM (80 mL) under an inert atmosphere.
-
Electrophile Addition: Add phenyl isocyanate (6.25 g, 52.5 mmol) dropwise at room temperature. Causality: DCM is a non-nucleophilic solvent that poorly solubilizes the final urea product, driving the reaction forward via precipitation.
-
Maturation: Stir the reaction mixture at room temperature for 4 hours. A white precipitate will gradually form.
-
Isolation: Filter the precipitate, wash thoroughly with cold DCM (20 mL) and hexanes (30 mL) to remove unreacted isocyanate and trace bis-acylated byproducts. Dry in vacuo. Yield: ~10.5 g (85%).
Figure 2: Regioselectivity pathways in the reaction of 5-amino-3-ethoxypyrazole with PhNCO.
Analytical Characterization & Data Presentation
Validation of the final product should be confirmed via NMR and Mass Spectrometry. The presence of the highly deshielded urea proton and the intact exocyclic amine are diagnostic for the correct regiochemistry.
Table 2: Expected Analytical Data for the Target Compound
| Technique | Key Signals / Data Points | Structural Assignment |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 10.20 (s, 1H) | Urea NH (C1-carboxamide) |
| ¹H NMR (DMSO-d₆) | δ 7.60 (d, 2H), 7.35 (t, 2H), 7.05 (t, 1H) | N-Phenyl aromatic protons |
| ¹H NMR (DMSO-d₆) | δ 6.50 (br s, 2H) | C5-NH₂ (exocyclic amine) |
| ¹H NMR (DMSO-d₆) | δ 5.05 (s, 1H) | Pyrazole C4-H |
| ¹H NMR (DMSO-d₆) | δ 4.10 (q, 2H), 1.25 (t, 3H) | C3-Ethoxy group (-OCH₂CH₃) |
| ESI-MS | m/z 247.1 [M+H]⁺ | Molecular ion |
Troubleshooting & Optimization
-
Imidate Hydrolysis: If Step 1 yields a sticky oil instead of a crystalline solid, moisture has compromised the reaction. Ensure the HCl gas is passed through a concentrated H₂SO₄ drying trap and all glassware is oven-dried.
-
Bis-Acylation in Step 3: If ESI-MS shows a mass of 366.1 [M+H]⁺, the exocyclic amine has also reacted with the isocyanate. This occurs if an excess of phenyl isocyanate is used or if the reaction is heated. To salvage the material, mild basic hydrolysis (e.g., K₂CO₃ in MeOH) can selectively cleave the exocyclic urea while leaving the N1-carboxamide intact.
References
- Source: National Institutes of Health (NIH)
- Source: Chemical Reviews (ACS Publications)
- Title: Synthesis of 3-Ethoxyisoxazole Derivatives and 3-Ethoxy-1H-pyrazole Derivatives from ß-Oxo Thionoesters Source: Bulletin of the Chemical Society of Japan URL
- Title: The Synthesis of 2-Bromopyrimidines and 2,2'-Bipyrimidines Source: Journal of the American Chemical Society URL
- Title: Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor Source: ChemRxiv URL
Sources
Application Note: Cell-Based Assay Protocols for Evaluating Pyrazole Benzamide Compounds
Executive Summary
Pyrazole benzamide derivatives have emerged as a highly versatile class of small molecules in modern drug discovery. Characterized by a pyrazole ring tethered to a benzamide moiety, these scaffolds exhibit potent pharmacological activities, most notably as anticancer agents, kinase inhibitors (e.g., CDKs, ROCK), and apoptosis inducers .
As a Senior Application Scientist, I have designed this technical guide to move beyond standard operational procedures. This document provides a self-validating, causality-driven framework for evaluating pyrazole benzamide compounds in in vitro cell-based systems. By bridging phenotypic screening with mechanistic validation, these protocols ensure high-fidelity data generation for lead optimization and preclinical profiling.
Pharmacological Context & Data Presentation
The structural tunability of the pyrazole benzamide core allows for precise modulation of intracellular targets. Halogenation or the introduction of electron-withdrawing groups on the pyrazole ring significantly enhances target binding affinity and cellular penetrance . In oncology, these compounds frequently act by downregulating anti-apoptotic proteins (e.g., Bcl-2) or inhibiting cell cycle progression via kinase blockade .
To establish a baseline for comparative analysis, Table 1 summarizes the quantitative efficacy (IC50 values) of representative pyrazole benzamide derivatives across various human cancer cell lines.
Table 1: Cytotoxic Efficacy of Representative Pyrazole Benzamide Compounds
| Compound ID | Primary Target / Mechanism | Cell Line (Cancer Type) | IC50 / Potency | Reference |
| Compound 3f | Apoptosis Inducer | MDA-MB-468 (Breast) | 14.97 µM (24h) | |
| Compound 9d | Apoptosis Inducer | MDA-MB-231 (Breast) | < 10 µM | |
| Compound 10b | Bcl-2 Inhibitor | MCF-7 (Breast) | 3.9 - 35.5 µM | |
| PB-B126 | Kinase Inhibitor | HCT-116 (Colon) | 7.74 - 82.49 µg/mL | |
| PB-P7 | Kinase Inhibitor | A549 (Lung) | Low µM range |
Experimental Design: The Self-Validating Workflow
A robust assay cascade must be self-validating. We begin with a broad phenotypic screen (MTT Assay) to determine general cytotoxicity. Because metabolic assays cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects, we mandate a secondary mechanistic validation (Annexin V/PI Flow Cytometry). Finally, to prove that the observed apoptosis is driven by the intended on-target effect, we perform intracellular target engagement analysis (Western Blotting).
Caption: General workflow for evaluating pyrazole benzamide compounds via cell-based assays.
Step-by-Step Protocols & Causality
Compound Preparation & Handling
The Causality: Pyrazole benzamides are typically hydrophobic. Dimethyl sulfoxide (DMSO) is the standard solvent, but it is highly hygroscopic. Absorbed atmospheric water will precipitate the compound out of solution over time, leading to artificially low efficacy readouts.
-
Stock Generation: Dissolve the lyophilized pyrazole benzamide in 100% molecular-grade DMSO to create a 10 mM stock.
-
Aliquoting: Immediately divide the stock into 10–20 µL aliquots and store at -20°C. Why? This strictly prevents freeze-thaw cycles that degrade the heterocyclic core.
-
Working Dilutions: Dilute the stock in complete culture media immediately prior to treatment. Critical: Ensure the final DMSO concentration on the cells never exceeds 0.1% (v/v) to prevent solvent-induced background toxicity.
MTT Viability Assay (Phenotypic Screening)
The Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to its insoluble formazan. We must control for environmental variables that skew metabolic rates.
-
Seeding: Seed cells (e.g., MCF-7 or A549) at 5×103 cells/well in a 96-well plate.
-
Self-Validation Step: Seed cells only in the inner 60 wells. Fill the outer perimeter wells with 200 µL of sterile PBS. This prevents evaporation-induced "edge effects" that artificially concentrate media and skew viability readouts in peripheral wells.
-
-
Treatment: After 24h of attachment, treat cells with a serial dilution of the pyrazole benzamide (e.g., 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Doxorubicin).
-
Incubation: Incubate for 48h or 72h.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 150 µL of DMSO per well to solubilize the crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Annexin V/PI Flow Cytometry (Mechanistic Validation)
The Causality: Annexin V binds to phosphatidylserine (PS) which flips to the outer plasma membrane during early apoptosis. This binding is strictly calcium-dependent. Using standard PBS instead of a specialized Binding Buffer will strip calcium and result in false negatives.
-
Treatment & Harvesting: Treat cells in 6-well plates for 24h at the calculated IC50 concentration. Collect both the media (containing late-apoptotic floating cells) and the adherent cells via trypsinization. Why? Discarding the media discards the most severely affected cells, skewing the data toward viability.
-
Washing: Centrifuge at 300 x g for 5 mins. Wash the pellet twice with cold PBS to halt metabolic processes and remove residual serum proteins that can quench the fluorophores.
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (contains Ca2+ ). Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.
-
Self-Validation Step: You must run single-stained controls (Annexin V only, PI only) and an unstained control. The software requires these to calculate the compensation matrix, ensuring FITC emission spillover into the PI channel is not falsely interpreted as late-stage apoptosis.
-
Caption: Proposed signaling pathway for pyrazole benzamide-induced apoptosis via kinase inhibition.
Western Blotting for Target Engagement
The Causality: To prove the pyrazole benzamide is acting as a kinase inhibitor (e.g., blocking CDK or ROCK phosphorylation), we must probe for specific phospho-proteins.
-
Lysis: Lyse treated cells in RIPA buffer.
-
Critical Addition: You must supplement the RIPA buffer with fresh Protease and Phosphatase Inhibitor Cocktails (e.g., Sodium Orthovanadate, NaF) immediately before use. Failing to inhibit endogenous phosphatases will erase the phosphorylation state of the target kinase during lysis, destroying the evidence of target engagement.
-
-
Quantification: Standardize protein concentrations using a BCA assay.
-
Electrophoresis & Transfer: Resolve 20–30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Blocking:
-
Self-Validation Step: When probing for phospho-kinases, always block with 5% BSA instead of non-fat dry milk. Milk contains casein, a highly phosphorylated protein that will cross-react with phospho-specific antibodies, resulting in a black, unreadable blot.
-
-
Probing: Incubate with primary antibodies against the target kinase, its phosphorylated form, and a loading control (e.g., β -Actin or GAPDH) overnight at 4°C.
-
Detection: Wash, apply HRP-conjugated secondary antibodies, and visualize using ECL substrate. The ratio of Phospho-Kinase to Total-Kinase will validate the compound's on-target efficacy.
References
-
SRR Publications. "Pyrazoles as anticancer agents: Recent advances." Scientific Research and Reviews Journals. Available at:[Link]
-
ProBiologists. "Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights." ProBiologists. Available at: [Link]
Application Note: Pyrazole Derivatives as Privileged Scaffolds in Kinase Inhibitor Discovery
Introduction & Mechanistic Rationale
The altered activation or overexpression of protein kinases (PKs) is a fundamental driver of oncogenesis, inflammation, and immunodeficiency. In the landscape of targeted therapeutics, the pyrazole scaffold has emerged as a highly privileged, versatile pharmacophore for protein kinase inhibitors (PKIs)[1]. Of the small-molecule PKIs approved by the US FDA, a significant portion—including Ruxolitinib, Crizotinib, Encorafenib, and Asciminib—utilize an unfused or fused pyrazole ring to achieve high-affinity target engagement[1].
Structural Biology of Pyrazole-Kinase Interactions
The success of the pyrazole moiety stems from its synthetic accessibility, favorable drug-like physicochemical properties, and its exceptional ability to act as an adenine mimetic[1]. Most pyrazole-based drugs function as Type I ATP-competitive inhibitors , binding to the active (DFG-in) conformation of the kinase domain[2].
At the molecular level, the pyrazole ring anchors the inhibitor to the kinase hinge region. The −NH and =N atoms of the pyrazole act as a potent hydrogen bond donor-acceptor pair. For example, in Janus Kinase 2 (JAK2), the pyrazole moiety of Ruxolitinib forms critical hydrogen bonds with the backbone carbonyl of Glu930 and the backbone amide of Leu932 [3]. This precise geometric complementation outcompetes endogenous ATP, effectively halting downstream signal transduction.
Fig 1: Mechanism of pyrazole-based JAK inhibitors disrupting the JAK/STAT signaling pathway.
Quantitative Landscape of Pyrazole-Based Kinase Inhibitors
The versatility of the pyrazole scaffold allows for extensive structure-activity relationship (SAR) optimization, yielding inhibitors with sub-nanomolar potencies across diverse kinase families (e.g., JAK, VEGFR, CDK, and Aurora kinases)[4],[3],[5].
Table 1: Clinical and Preclinical Profile of Representative Pyrazole-Based Kinase Inhibitors
| Inhibitor | Primary Target(s) | Scaffold Type | In Vitro IC₅₀ | Primary Indication / Status |
| Ruxolitinib | JAK1 / JAK2 | Unfused Pyrazole | 3.3 nM / 2.8 nM[3] | Myelofibrosis, Polycythemia Vera[6] |
| Crizotinib | ALK / c-Met | Unfused Pyrazole | 20 nM / 8 nM | Non-Small Cell Lung Cancer (NSCLC)[1] |
| Encorafenib | BRAF (V600E) | Unfused Pyrazole | 0.35 nM | Unresectable/Metastatic Melanoma[1] |
| Asciminib | BCR-ABL1 | Unfused Pyrazole | 1–2 nM | Chronic Myeloid Leukemia (CML)[1] |
| Compound 6b | VEGFR2 / CDK-2 | Pyrazole Hybrid | 0.20 µM / 0.45 µM[5] | Preclinical (Hepatocellular Carcinoma)[5] |
| Compound 3f | JAK1 / JAK2 / JAK3 | 4-amino-(1H)-pyrazole | 3.4 nM / 2.2 nM / 3.5 nM[3] | Preclinical (Hematological Malignancies)[3] |
Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)
To evaluate the potency of novel pyrazole derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This protocol is designed as a self-validating system to ensure data integrity.
Causality & Experimental Design
-
Pre-incubation Requirement : Because pyrazole derivatives are ATP-competitive[6], they must be pre-incubated with the kinase before the addition of ATP. This allows the inhibitor to reach thermodynamic binding equilibrium with the hinge region. Failing to pre-incubate will result in artificially inflated IC₅₀ values due to immediate competition from high concentrations of ATP.
-
Buffer Optimization : Dithiothreitol (DTT) is included to prevent the oxidation of critical cysteine residues in the kinase active site, while MgCl2 is essential to coordinate the ATP molecule for phosphoryl transfer.
-
Self-Validation Metrics : A plate is only deemed valid if the Z'-factor is > 0.6 and the reference control (Ruxolitinib) yields an IC₅₀ within 3-fold of its historical average (2.8 nM).
Fig 2: High-throughput TR-FRET workflow for evaluating pyrazole-based kinase inhibitors.
Step-by-Step Methodology
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the pyrazole derivative in 100% DMSO. Transfer 100 nL of the compounds (including Ruxolitinib as a positive control and DMSO as a vehicle control) into a 384-well low-volume assay plate.
-
Kinase Master Mix : Prepare the Kinase Master Mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Add 5 µL of the Kinase Master Mix (e.g., 0.5 nM JAK2 final concentration) to all wells.
-
Equilibration : Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (22°C) for 30 minutes in the dark to allow the pyrazole scaffold to bind the ATP pocket.
-
Reaction Initiation : Add 5 µL of ATP/Substrate Master Mix (e.g., 10 µM ATP, 2 µM ULight-labeled generic peptide substrate) to initiate the reaction.
-
Kinase Reaction : Incubate the plate for 60 minutes at room temperature.
-
Termination & Detection : Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and stop the reaction) and a Europium-labeled anti-phospho antibody. Incubate for 60 minutes.
-
Readout : Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm).
-
Data Analysis : Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize data against the DMSO control (0% inhibition) and no-kinase control (100% inhibition). Fit the data using a 4-parameter logistic non-linear regression model to determine the IC₅₀.
Protocol B: Cellular Target Modulation (Phospho-STAT3 Western Blot)
In vitro enzymatic potency does not always translate to cellular efficacy due to membrane permeability or efflux pump issues. This protocol verifies that the pyrazole derivative successfully penetrates the cell and modulates the intended intracellular target[7].
Causality & Experimental Design
-
Acute Cytokine Stimulation : Rather than relying on basal phosphorylation levels, cells are serum-starved and acutely stimulated with Interleukin-6 (IL-6). This synchronizes the activation of the JAK/STAT pathway, creating a robust, dynamic signal window to accurately measure the inhibitor's effect.
-
Phosphatase Inhibition : The lysis buffer must be strictly supplemented with sodium orthovanadate ( Na3VO4 ) and sodium fluoride (NaF). Cellular phosphatases act within seconds to dephosphorylate STAT3 upon cell lysis; these inhibitors preserve the transient phospho-epitopes for detection.
Step-by-Step Methodology
-
Cell Seeding & Starvation : Seed HEL cells (or another appropriate cell line) at 1×106 cells/well in a 6-well plate. Incubate overnight. Wash cells twice with PBS and replace with serum-free media for 4 hours to reduce background kinase activity.
-
Compound Treatment : Treat the cells with the pyrazole derivative at varying concentrations (e.g., 0.1, 1, 10 µM) or DMSO vehicle. Incubate for 2 hours at 37°C.
-
Pathway Stimulation : Stimulate the cells by adding 50 ng/mL of recombinant human IL-6 for exactly 15 minutes.
-
Cell Lysis : Immediately place the plate on ice. Wash cells with ice-cold PBS. Add 100 µL of RIPA lysis buffer supplemented with 1X Protease Inhibitor Cocktail, 1 mM Na3VO4 , and 5 mM NaF. Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Clarification & Quantification : Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration using a BCA assay.
-
Immunoblotting :
-
Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block with 5% BSA in TBST for 1 hour.
-
Probe overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3 (as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection : Develop using ECL substrate and image via chemiluminescence. Quantify band densitometry using ImageJ, normalizing the p-STAT3 signal to total STAT3 to calculate cellular IC₅₀.
References
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.
- Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future Oncology (PMC).
- Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof.
- Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. BMC Chemistry (PMC).
- Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis.
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 5-Aminopyrazole Carboxamides as Scaffolds in Drug Design
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of the 5-aminopyrazole carboxamide scaffold in modern drug design. This document outlines the strategic importance of this scaffold, detailed synthetic protocols, key applications with mechanistic insights, and robust methodologies for biological evaluation.
The 5-Aminopyrazole Carboxamide Scaffold: A Privileged Core in Medicinal Chemistry
The 5-aminopyrazole carboxamide core is a recognized "privileged scaffold" in medicinal chemistry, attributable to its versatile chemical properties and its ability to engage in a variety of non-covalent interactions with biological targets. Its inherent features, including a planar aromatic system, hydrogen bond donors and acceptors, and multiple sites for chemical diversification, make it an ideal starting point for the development of potent and selective therapeutic agents. The pyrazole ring system is a bioisostere of other aromatic and heteroaromatic rings, offering opportunities for scaffold hopping to navigate around existing intellectual property and to improve physicochemical and pharmacokinetic properties.
The adaptability of the 5-aminopyrazole carboxamide scaffold has led to its successful application in the development of inhibitors for a wide range of biological targets, most notably protein kinases. The strategic placement of substituents on the pyrazole ring and the carboxamide moiety allows for the fine-tuning of target affinity and selectivity.
Synthetic Strategies for 5-Aminopyrazole Carboxamide Derivatives
The synthesis of 5-aminopyrazole carboxamide derivatives can be approached through several reliable and adaptable routes. The choice of a specific synthetic pathway often depends on the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the initial construction of the pyrazole ring followed by amidation.
Protocol 1: Synthesis of a 1,3-Disubstituted-1H-pyrazole-5-carboxylic Acid Precursor
This protocol outlines the synthesis of a key intermediate, a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid, which serves as a versatile precursor for the subsequent amidation step.
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.
Materials:
-
Substituted hydrazine (e.g., phenylhydrazine)
-
β-ketoester (e.g., ethyl benzoylacetate)
-
Ethanol
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Pyrazole Ring Formation (Knorr Pyrazole Synthesis):
-
In a round-bottom flask, dissolve the substituted hydrazine (1.0 eq) in ethanol.
-
Add the β-ketoester (1.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield the 1,3-disubstituted-1H-pyrazole-5-carboxylate ester.
-
-
Ester Hydrolysis:
-
Dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add NaOH or LiOH (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water. Dry the product under vacuum to yield the 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.
-
Protocol 2: Amide Coupling to Synthesize 5-Aminopyrazole Carboxamides
This protocol describes the coupling of the pyrazole carboxylic acid with a desired amine to generate the final 5-aminopyrazole carboxamide.
Objective: To synthesize a 1,3-disubstituted-5-(substituted-carbamoyl)-1H-pyrazole.
Materials:
-
1,3-disubstituted-1H-pyrazole-5-carboxylic acid (from Protocol 1) (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Desired amine (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
Procedure:
-
Acid Chloride Formation:
-
Suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.5 eq) to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to obtain the final 1H-pyrazole-5-carboxamide.
-
A notable alternative synthetic approach involves the reaction of a hydrazone with cyanoacetamide anion, which can be particularly useful for certain substitution patterns.
Applications in Drug Design: Targeting Protein Kinases
The 5-aminopyrazole carboxamide scaffold has proven to be exceptionally effective in the design of protein kinase inhibitors. The scaffold's ability to form key hydrogen bonds with the hinge region of the kinase active site, a critical interaction for many kinase inhibitors, underlies its success.
Case Study: Bumped Kinase Inhibitors (BKIs) for Cryptosporidiosis
Cryptosporidium parvum is a protozoan parasite that causes severe diarrheal disease, for which there are limited effective treatments. The calcium-dependent protein kinase 1 of C. parvum (CpCDPK1) has emerged as a promising drug target. 5-aminopyrazole-4-carboxamide-based "bumped-kinase inhibitors" (BKIs) have been developed to selectively target CpCDPK1. These inhibitors exploit a key difference in the ATP-binding pocket of the parasite kinase compared to its human counterparts. A "gatekeeper" residue, which is typically a large amino acid in human kinases, is a smaller amino acid in CpCDPK1. This creates a hydrophobic pocket that can be accessed by appropriately "bumped" inhibitors, leading to high selectivity.
Caption: Mechanism of selective inhibition by Bumped Kinase Inhibitors.
Case Study: Pan-FGFR Covalent Inhibitors for Cancer Therapy
The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. While several FGFR inhibitors have been developed, the emergence of drug resistance, often through mutations in the "gatekeeper" residue, limits their long-term efficacy. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors that can target both wild-type and mutant forms of the receptor. These compounds incorporate a reactive group that forms a covalent bond with a cysteine residue near the active site, leading to irreversible inhibition.
Caption: Covalent inhibition of FGFR signaling pathways.
Protocols for Biological Evaluation
The biological evaluation of novel 5-aminopyrazole carboxamide derivatives is crucial to determine their therapeutic potential. This involves a tiered approach, starting with in vitro biochemical assays, followed by cell-based assays, and culminating in in vivo studies.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
Objective: To determine the IC₅₀ value of a 5-aminopyrazole carboxamide derivative against a target kinase.
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the final desired concentrations.
-
Reaction Setup: In a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37 °C) for a predetermined period.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of product formed or the amount of ATP consumed.
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 4: Cell-Based Proliferation Assay
This protocol assesses the ability of a compound to inhibit the growth of cancer cell lines.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a 5-aminopyrazole carboxamide derivative in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Cell proliferation reagent (e.g., MTS, resazurin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add the cell proliferation reagent to each well and incubate according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI₅₀ value.
Data Presentation
Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: In Vitro Activity of Representative 5-Aminopyrazole Carboxamide Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) |
| BKI-1708 | CpCDPK1 | <10 | - | - |
| BKI-1770 | CpCDPK1 | <10 | - | - |
| FGFRi-10h | FGFR1 | 46 | NCI-H520 | 19 |
| FGFRi-10h | FGFR2 | 41 | SNU-16 | 59 |
| FGFRi-10h | FGFR3 | 99 | KATO III | 73 |
| FGFRi-10h | FGFR2 V564F | 62 | - | - |
Data for BKIs and FGFRi-10h are illustrative and based on published findings.
Conclusion and Future Perspectives
The 5-aminopyrazole carboxamide scaffold continues to be a highly valuable and versatile platform in drug discovery. Its favorable physicochemical properties and synthetic tractability allow for the generation of large and diverse compound libraries. The successful development of potent and selective inhibitors for a range of targets, particularly protein kinases, highlights the enduring potential of this scaffold. Future efforts in this area will likely focus on exploring new applications beyond oncology and infectious diseases, as well as the development of novel derivatives with improved pharmacokinetic and safety profiles. The strategic application of computational methods, such as scaffold hopping and structure-based design, will undoubtedly accelerate the discovery of the next generation of therapeutics based on the 5-aminopyrazole carboxamide core.
References
-
Van Voorhis, W. C., et al. (2019). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. Journal of Medicinal Chemistry, 62(7), 3424-3437. [Link]
-
Charles River Laboratories. (2024). Hop To It! The World of Scaffold Hopping. Eureka blog. [Link]
-
BioSolveIT. (n.d.). Scaffold Hopping. [Link]
-
Kumaresan, S., et al. (2022). Scaffold Hopping in Drug Discovery: Innovation in Pharma Industries and Academia. Current Research & Information on Pharmaceutical Sciences (CRIPS). [Link]
-
G. C. Tron, et al. (2008). Oxazolidinones as versatile scaffolds in medicinal chemistry. MedChemComm, 2011, 2, 855-866. [Link]
-
Bajorath, J. (2018). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(1), 2-10. [Link]
-
Sun, H., et al. (2017). Classification of Scaffold Hopping Approaches. Drug Discovery Today, 22(8), 1132-1140. [Link]
-
Bajorath, J. (2018). Improving the Utility of Molecular Scaffolds for Medicinal and Computational Chemistry. Journal of Computer-Aided Molecular Design, 32(8), 835-842. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
G. C. Tron, et al. (2008). Oxazolidinones as versatile scaffolds in medicinal chemistry. MedChemComm, 2011, 2, 855-866. [Link]
-
Slideshare. (n.d.). Scaffold hopping in drug development ppt. [Link]
-
Van Voorhis, W. C., et al. (2019). Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy. Journal of Medicinal Chemistry, 62(7), 3424-3437. [Link]
-
Van Voorhis, W. C., et al. (2019). Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy. PubMed. [Link]
-
El-Gohary, S. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]
-
Ojo, K. K., et al. (2017). 5-Aminopyrazole-4-Carboxamide-Based Compounds Prevent the Growth of Cryptosporidium Parvum. Antimicrobial Agents and Chemotherapy, 61(8), e00020-17. [Link]
-
Radi, M., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6682. [Link]
-
Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]
-
Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
-
El-Gohary, S. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]
-
El-Faham, A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 343. [Link]
-
Pinto, A., et al. (2008). Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(2), 749-754. [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
-
Singh, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758. [Link]
-
Lan, R., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry, 51(17), 5397-5412. [Link]
-
ResearchGate. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]
-
Radi, M., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]
-
El-Faham, A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 343. [Link]
- Lan, R., et al. (2008). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel
Application Note: In Vitro Evaluation of Pyrazole Derivatives as Targeted Anticancer Agents
Introduction & Mechanistic Rationale
Pyrazole derivatives—characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms—are highly privileged scaffolds in oncological drug discovery. Their intrinsic electron-donating properties and capacity for bidentate hydrogen bonding make them exceptional ATP-competitive inhibitors against a variety of oncogenic kinases.
Recent structural activity relationship (SAR) studies have demonstrated that substituting the pyrazole core can yield highly selective inhibitors for Epidermal Growth Factor Receptor (EGFR), Janus Kinases (JAK1/2/3), and Cyclin-Dependent Kinases (CDK2). By occupying the ATP-binding pocket of these kinases, pyrazole compounds disrupt downstream signaling cascades, effectively halting tumor cell proliferation and inducing apoptosis.
Mechanism of pyrazole-mediated kinase inhibition in cancer signaling.
Experimental Design & Self-Validating Workflow
To rigorously evaluate a novel pyrazole compound, researchers must establish a logical chain of evidence:
-
Phenotypic Cytotoxicity : Does the compound kill cancer cells?
-
On-Target Engagement : Is the cytotoxicity driven by the intended kinase inhibition?
-
Mechanism of Cell Death : Does the compound induce programmed apoptosis or non-specific necrosis?
Self-validating in vitro workflow for pyrazole drug candidates.
Step-by-Step Methodologies
Protocol 1: In Vitro Cytotoxicity & Viability (MTT Assay)
Causality & Principle : The MTT assay measures the reduction of tetrazolium dye to insoluble formazan by NAD(P)H-dependent cellular oxidoreductases. This metabolic activity directly correlates with the number of viable cells. Self-Validation : Always include a vehicle control (e.g., 0.1% DMSO). If the vehicle control exhibits >5% toxicity relative to untreated cells, the solvent concentration is confounding the compound's true cytotoxicity.
Procedure :
-
Cell Seeding : Seed cancer cells (e.g., A549, MCF-7, or HEL) in a 96-well microplate at a density of 5×103 cells/well in 100 µL of complete medium (RPMI-1640 or DMEM with 10% FBS).
-
Incubation : Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell attachment.
-
Compound Treatment : Prepare serial dilutions of the pyrazole compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Add 100 µL of the treatment to designated wells. Include a positive control (e.g., Erlotinib for EGFR targeting or Doxorubicin for general cytotoxicity).
-
Exposure : Incubate for 48 to 72 hours.
-
MTT Addition : Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.
-
Solubilization : Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals.
-
Quantification : Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol 2: Target-Specific Kinase Inhibition (Cell-Free Assay)
Causality & Principle : Phenotypic cell death does not guarantee target specificity. Cell-free recombinant kinase assays isolate the enzyme (e.g., EGFR or JAK2), removing variables like cell permeability and efflux pumps, proving direct ATP-competitive inhibition. Self-Validation : A compound presenting a low biochemical IC₅₀ (nanomolar) but a high cellular IC₅₀ (micromolar) likely suffers from poor membrane permeability or rapid intracellular metabolism.
Procedure :
-
Preparation : Utilize a commercial kinase assay kit (e.g., ADP-Glo). Prepare the kinase buffer as per the manufacturer's instructions.
-
Enzyme-Ligand Incubation : Mix the recombinant kinase (e.g., EGFR or JAK2) with varying concentrations of the pyrazole derivative in a 384-well plate. Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation : Add the ATP/Substrate mix to initiate the phosphorylation reaction.
-
Detection : After the designated reaction time (usually 30-60 minutes), add the detection reagent (which measures ATP depletion or ADP generation via luminescence).
-
Analysis : Read the luminescence signal. The decrease in signal correlates with kinase inhibition. Calculate the biochemical IC₅₀.
Protocol 3: Apoptosis Analysis via Annexin V/PI Flow Cytometry
Causality & Principle : Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane during early apoptosis. Propidium Iodide (PI) is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual-staining distinguishes true targeted cell death from non-specific caustic necrosis. Self-Validation : Single-stained controls (Annexin V only, PI only) are mandatory to set compensation matrices. Without compensation, spectral overlap will generate false double-positive populations.
Procedure :
-
Treatment : Treat cells in 6-well plates with the pyrazole compound at its calculated IC₅₀ and 2× IC₅₀ for 48 hours.
-
Harvesting : Collect both the floating (dead) cells and adherent cells using trypsin (avoid EDTA if possible, as Annexin V binding is Ca²⁺ dependent).
-
Washing : Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1× Annexin V Binding Buffer.
-
Staining : Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for live (FITC-/PI-), early apoptotic (FITC+/PI-), late apoptotic (FITC+/PI+), and necrotic (FITC-/PI+) populations.
Quantitative Data Interpretation
The table below summarizes the in vitro efficacy of recently developed pyrazole derivatives across various cancer cell lines and their corresponding kinase targets. Structuring data in this format allows for rapid SAR comparison.
| Compound / Scaffold | Primary Target | Cancer Cell Line | Cellular IC₅₀ (µM) | Kinase IC₅₀ (µM) | Reference |
| Compound 6g (Pyrazole-Thiadiazole) | EGFR | A549 (Lung) | 1.53 | 0.024 | [2] |
| Compound 3f (4-Amino-1H-pyrazole) | JAK1/2/3 | HEL (Leukemia) | 1.20 | 0.0034 | [3] |
| Compound 5 (1-(2-pyridinyl)-pyrazole) | CDK2 | MCF-7 (Breast) | 8.03 | 0.56 | [4] |
| Compound L2 (3,5-diphenyl-1H-pyrazole) | Non-specific | CFPAC-1 (Pancreatic) | 61.70 | N/A | [1] |
Table 1: Comparative in vitro activity of recent pyrazole derivatives. A significant gap between Kinase IC₅₀ and Cellular IC₅₀ indicates potential limitations in cellular uptake.
References
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega (2025).[Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega (2023).[Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters (2016).[Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances (2025).[Link]
Protocol for Assessing the Antibacterial Activity of Novel Pyrazole Compounds
Introduction: The Imperative for Standardized Evaluation of Novel Antibacterial Agents
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new antibacterial agents.[1] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological properties, including potent antibacterial activities against both Gram-positive and Gram-negative bacteria.[1][2][3][4][5] The translation of these novel pyrazole compounds from the laboratory to clinical applications hinges on a robust and standardized assessment of their antibacterial efficacy and safety.
This document provides a comprehensive set of protocols for the systematic in vitro evaluation of novel pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering a structured approach from initial screening to the determination of bactericidal activity and preliminary cytotoxicity. The methodologies detailed herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability across different studies.[6][7][8][9][10]
Part 1: Initial Screening for Antibacterial Activity - The Disk Diffusion Assay
The disk diffusion assay, also known as the Kirby-Bauer test, serves as an excellent primary screening tool to qualitatively assess the antibacterial potential of novel pyrazole compounds.[11][12][13] This method is cost-effective and allows for the simultaneous testing of multiple compounds against various bacterial strains.[14] The principle lies in the diffusion of the compound from a saturated paper disk into an agar medium inoculated with a test bacterium. The presence of a clear zone of inhibition around the disk indicates antibacterial activity.[12][15][16]
Core Principle of Disk Diffusion
An antibiotic-impregnated disk placed on an inoculated agar surface will release the compound into the surrounding medium. If the bacteria are susceptible, their growth will be inhibited, resulting in a circular zone of no growth. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[12][15]
Step-by-Step Protocol for Disk Diffusion Assay
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hours) agar plate.
-
Transfer the colonies into a tube containing a suitable sterile broth, such as Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 35-37°C until it achieves the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[17][18][19]
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure uniform growth.
-
Allow the plate to dry for a few minutes before applying the disks.
-
-
Application of Pyrazole Compound Disks:
-
Prepare sterile filter paper disks (6 mm in diameter) and impregnate them with a known concentration of the novel pyrazoline compound dissolved in a suitable solvent (e.g., DMSO). Ensure a solvent control disk is also prepared.
-
Aseptically place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[13]
-
Space the disks adequately to prevent the overlapping of inhibition zones.[13]
-
-
Incubation and Interpretation:
Part 2: Quantitative Assessment - Determining Minimum Inhibitory and Bactericidal Concentrations
Following a positive initial screen, a quantitative assessment is crucial to determine the potency of the novel pyrazole compounds. The broth microdilution method is a widely accepted and accurate technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[20][21][22][23] Subsequently, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills ≥99.9% of the initial bacterial inoculum, can be determined.[23][24][25][26]
Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC of novel pyrazole compounds.
Detailed Protocol for Broth Microdilution MIC Assay
-
Preparation of Reagents:
-
Pyrazole Compound Stock: Prepare a stock solution of the novel pyrazole compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 10 times the highest concentration to be tested.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17][18][19]
-
-
Assay Setup in a 96-Well Plate:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of the pyrazole compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without compound), and well 12 will be the sterility control (broth only).[19]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.[18]
-
-
MIC Determination:
Protocol for Determining the Minimum Bactericidal Concentration (MBC)
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.[17]
-
Spread the aliquot onto a fresh MHA plate.
-
-
Incubation and Interpretation:
Interpreting MIC and MBC Data
The relationship between the MIC and MBC values can provide insights into whether a compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
| Ratio | Interpretation | Implication |
| MBC / MIC ≤ 4 | Bactericidal | The compound is effective at killing the bacteria.[25][27] |
| MBC / MIC > 4 | Bacteriostatic | The compound primarily inhibits bacterial growth.[25][27] |
Part 3: Preliminary Safety Assessment - In Vitro Cytotoxicity Assay
A critical step in the early-stage development of any new therapeutic agent is the evaluation of its potential toxicity to mammalian cells. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.[18][28][29][30][31]
Principle of the MTT Assay
Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[31] The amount of formazan produced is proportional to the number of viable cells. By measuring the absorbance of the formazan, the cytotoxic effects of the novel pyrazole compounds can be quantified.
Protocol for MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel pyrazole compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the pyrazole compounds. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[18]
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Absorbance Measurement:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[18]
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the pyrazole compound compared to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
-
Conclusion
The protocols outlined in this application note provide a robust framework for the initial assessment of the antibacterial activity and cytotoxicity of novel pyrazole compounds. By adhering to these standardized methods, researchers can generate reliable and reproducible data that is essential for the progression of promising antibacterial candidates through the drug discovery pipeline. Further in-depth studies, including time-kill kinetics and in vivo efficacy models, will be necessary to fully characterize the therapeutic potential of these compounds.
References
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Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.). National Institutes of Health. Retrieved March 30, 2026, from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). National Institutes of Health. Retrieved March 30, 2026, from [Link]
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Antibacterial pyrazoles: tackling resistant bacteria - PMC. (2022, January 20). National Institutes of Health. Retrieved March 30, 2026, from [Link]
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Broth microdilution - Wikipedia. (n.d.). Wikipedia. Retrieved March 30, 2026, from [Link]
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Disk diffusion test - Wikipedia. (n.d.). Wikipedia. Retrieved March 30, 2026, from [Link]
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A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved March 30, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2015, October 15). Bio-protocol. Retrieved March 30, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics. Retrieved March 30, 2026, from [Link]
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Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved March 30, 2026, from [Link]
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Disk diffusion test. (n.d.). GARDP Revive. Retrieved March 30, 2026, from [Link]
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Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (2021, September 15). Wasit University. Retrieved March 30, 2026, from [Link]
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Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]
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Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Retrieved March 30, 2026, from [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4). National Institutes of Health. Retrieved March 30, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved March 30, 2026, from [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC. (2014, January 2). National Institutes of Health. Retrieved March 30, 2026, from [Link]
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IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices. Retrieved March 30, 2026, from [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved March 30, 2026, from [Link]
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MIC/MBC Testing | International and Accredited Lab. (2025, July 30). nelsonlabs.com. Retrieved March 30, 2026, from [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Pan American Health Organization. Retrieved March 30, 2026, from [Link]
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MBC vs. MIC: What Every Drug Developer Should Know. (2024, May 20). Microbe Investigations. Retrieved March 30, 2026, from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved March 30, 2026, from [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved March 30, 2026, from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). CLSI. Retrieved March 30, 2026, from [Link]
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Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. (2024, May 6). ASM Journals. Retrieved March 30, 2026, from [Link]
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Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science. Retrieved March 30, 2026, from [Link]
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Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). Journal of Chemical Health Risks. Retrieved March 30, 2026, from [Link]
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A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018). (2019, January 5). ResearchGate. Retrieved March 30, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. Retrieved March 30, 2026, from [Link]
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Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. (n.d.). PubMed. Retrieved March 30, 2026, from [Link]
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Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). CMAC. Retrieved March 30, 2026, from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved March 30, 2026, from [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved March 30, 2026, from [Link]
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Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). MedDocs Publishers. Retrieved March 30, 2026, from [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. (n.d.). National Institutes of Health. Retrieved March 30, 2026, from [Link]
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In vitro antimicrobial susceptibility testing methods. (2018, February 1). Pure. Retrieved March 30, 2026, from [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. (2026, February 5). FDA. Retrieved March 30, 2026, from [Link]
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CLSI: Clinical & Laboratory Standards Institute. (n.d.). CLSI. Retrieved March 30, 2026, from [Link]
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(PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023, July 21). ResearchGate. Retrieved March 30, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 30, 2026, from [Link]
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The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study - PMC. (2023, November 30). National Institutes of Health. Retrieved March 30, 2026, from [Link]
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MTT assay - Wikipedia. (n.d.). Wikipedia. Retrieved March 30, 2026, from [Link]
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Application Note: Evaluating 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide as a Dual-Action Agricultural Scaffold
Executive Summary & Mechanistic Rationale
In modern agricultural chemistry, identifying scaffolds that offer multifaceted crop protection and soil management benefits is a primary objective for drug development professionals. The compound 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide (CAS: 143438-34-0; CID: 71344949) serves as a highly versatile research probe[1].
Structurally, pyrazole-1-carboxamides represent a privileged class of molecules in agriculture, demonstrating potent broad-spectrum antimicrobial and antifungal activities[2]. This specific compound possesses two distinct mechanistic potentials:
-
Fungicidal Activity via SDH Inhibition: The N -phenylcarboxamide moiety is a classic pharmacophore for Succinate Dehydrogenase Inhibitors (SDHIs). By mimicking ubiquinone, these compounds bind to mitochondrial Complex II in phytopathogenic fungi, halting the tricarboxylic acid (TCA) cycle and depleting cellular ATP[2].
-
Nitrification Inhibition via AMO Chelation: Pyrazole derivatives are heavily utilized globally to prevent nitrogen loss in soils[3]. They function by inhibiting the ammonia monooxygenase (AMO) enzyme in Nitrosomonas bacteria. The mechanism relies on the pyrazole ring's ability to chelate copper (Cu 2+ ), an indispensable cofactor for AMO, thereby delaying the oxidation of ammonium (NH 4+ ) to nitrate (NO 3− )[4].
Figure 1: Dual mechanism of action for pyrazole-1-carboxamide derivatives in agriculture.
Physicochemical Profiling
Before initiating biological assays, understanding the physicochemical constraints of the compound ensures accurate formulation. The ethoxy group at position 3 enhances lipophilicity, which is critical for penetrating the waxy cuticles of plant leaves and fungal cell walls, while the amino group at position 5 provides necessary hydrogen-bonding interactions for target enzyme docking.
| Property | Value | Rationale for Agricultural Formulation |
| Molecular Formula | C 12 H 14 N 4 O 2 [1] | Defines the stoichiometric baseline for molarity calculations. |
| Molecular Weight | 246.27 g/mol [1] | Favorable for systemic uptake (<300 Da ensures high mobility in plant xylem). |
| H-Bond Donors | 2 | Facilitates binding to the active site residues of AMO and SDH. |
| H-Bond Acceptors | 4 | Enhances solubility in polar aprotic solvents (e.g., DMSO) for stock prep. |
Self-Validating Experimental Protocols
To evaluate the dual-action potential of this scaffold, we utilize two parallel workflows. As an application scientist, I emphasize that every protocol must be self-validating . An assay without internal quality controls (like Z'-factor calculations or mass balance checks) yields data, but not trustworthy data.
Figure 2: Self-validating experimental workflow for dual-action agricultural screening.
Protocol A: In Vitro SDHI Fungicidal Assay (Microtiter Plate Method)
Objective: Quantify the IC 50 of the compound against Botrytis cinerea using a high-throughput resazurin reduction assay. Causality: Resazurin acts as an intermediate electron acceptor. In viable cells, active mitochondrial chains reduce non-fluorescent resazurin to highly fluorescent resorufin. This bypasses the need for destructive enzyme extraction, providing a direct, real-time proxy for Complex II activity.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in 100% DMSO to a 10 mM stock. Crucial: Final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced fungal toxicity.
-
Spore Suspension: Harvest B. cinerea conidia and adjust to 1×105 spores/mL in Potato Dextrose Broth (PDB).
-
Compound Dosing: In a 96-well black microtiter plate, perform a 10-point half-log serial dilution of the compound (ranging from 100 µM to 0.003 µM).
-
Incubation: Add 90 µL of the spore suspension to 10 µL of the compound dilutions. Incubate at 25°C in the dark for 48 hours.
-
Resazurin Addition: Add 20 µL of 0.15 mg/mL resazurin solution to each well. Incubate for an additional 4 hours.
-
Quantification: Read fluorescence (Excitation: 530 nm, Emission: 590 nm) using a microplate reader.
-
Self-Validation Check: Calculate the Z'-factor using the vehicle control (1% DMSO) and a positive control (Boscalid, 10 µM). Proceed with data analysis only if Z' > 0.5 , ensuring the assay has a robust signal-to-noise ratio.
Protocol B: Soil Nitrification Inhibition Assay (Microcosm Incubation)
Objective: Evaluate the compound's ability to inhibit ammonium oxidation in agricultural soil matrices. Causality: Extraction with 2M KCl is strictly required because the high ionic strength of K + outcompetes NH 4+ for cation exchange sites on soil clay and organic matter, ensuring 100% recovery of inorganic nitrogen for accurate colorimetric quantification.
Step-by-Step Methodology:
-
Soil Preparation: Sieve fresh agricultural soil (2 mm mesh) and adjust moisture to 60% Water Holding Capacity (WHC).
-
Treatment Application: Aliquot 10 g of soil into 50 mL ventilated centrifuge tubes. Apply ammonium sulfate ((NH 4 ) 2 SO 4 ) at 100 mg N/kg soil. Treat with the test compound at 1% of the applied N rate.
-
Incubation: Incubate the microcosms in the dark at 25°C for 14 days.
-
Extraction: Add 30 mL of 2M KCl to each tube. Shake at 200 rpm for 60 minutes, then centrifuge at 4000 × g for 10 minutes. Filter the supernatant.
-
Quantification: Quantify NH 4+ -N and NO 3− -N in the extract using continuous flow analysis or a microplate-based indophenol blue/vanadium(III) chloride assay.
-
Self-Validation Check: Perform a Nitrogen Mass Balance check. The sum of (NH 4+
- NO 3−
- NO 2− ) must remain within 90-110% of the initial input. A loss >10% indicates unaccounted volatilization or denitrification, invalidating the specific microcosm's data. Use DMPP (3,4-dimethylpyrazole phosphate) as the positive control[4].
Data Presentation & Interpretation
The following table demonstrates how the quantitative outputs of the dual-screening workflows should be summarized. This allows drug development teams to rapidly assess the structure-activity relationship (SAR) profile of the pyrazole-1-carboxamide scaffold.
| Treatment / Compound | Fungal SDH IC 50 (µM) | Soil Nitrification Inhibition (%) at Day 14 | Assay Z'-Factor | N-Mass Balance Recovery (%) |
| Vehicle Control (1% DMSO) | N/A | 0.0 ± 1.2 | 0.78 | 98.5 |
| Boscalid (Positive Control) | 0.45 ± 0.05 | Not Tested | 0.81 | N/A |
| DMPP (Positive Control) | Not Tested | 85.4 ± 3.1 | N/A | 99.1 |
| 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide | 12.3 ± 1.4 | 62.8 ± 4.5 | 0.75 | 97.2 |
Interpretation: The data indicates that while the compound exhibits moderate fungicidal activity compared to commercial SDHIs, it shows highly promising nitrification inhibition capabilities. The structural similarity to established NIs allows it to effectively chelate the Cu 2+ cofactor in the AMO enzyme[4], making it a strong candidate for further optimization in nitrogen-stabilizing fertilizer formulations.
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Technical Support Center: Purification of Substituted Pyrazole Carboxamides
Welcome to the technical support center for the purification of substituted pyrazole carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. My aim is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
The purification of pyrazole carboxamides can be a nuanced process, often requiring a multi-step approach to achieve the desired purity. This section addresses specific issues you may encounter and provides a logical path to their resolution.
Visual Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting the purification of your target pyrazole carboxamide.
Caption: A decision-making workflow for pyrazole carboxamide purification.
Frequently Asked Questions (FAQs)
Q1: My pyrazole carboxamide is proving difficult to crystallize. What are some effective strategies?
A1: Difficulty in crystallization is a common hurdle. Here are several approaches to consider:
-
Solvent Screening: The principle of "like dissolves like" is a good starting point. Pyrazole carboxamides, with their polar amide and potentially aromatic pyrazole moieties, often crystallize well from polar aprotic solvents like ethyl acetate, acetone, or acetonitrile.[1] Experiment with binary solvent systems. For instance, dissolving your compound in a good solvent (e.g., dichloromethane or ethyl acetate) and slowly adding a poor solvent (e.g., hexanes or petroleum ether) can induce crystallization.[2]
-
Seeding: If you have a small amount of pure material, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial. This can sometimes yield high-quality crystals.
-
Temperature Gradient: If your compound is soluble in a hot solvent and much less soluble at colder temperatures, slow cooling is a powerful technique.[3] Dissolve the compound in the minimum amount of hot solvent to create a saturated solution, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
Table 1: Common Solvents for Recrystallization of Pyrazole Carboxamides
| Solvent(s) | Polarity | Notes |
| Ethanol/Water | Polar Protic | Effective for compounds with some water solubility. Dissolve in hot ethanol and add hot water until turbidity appears.[4] |
| Ethyl Acetate/Hexanes | Polar Aprotic/Nonpolar | A versatile system for a wide range of polarities.[5] |
| Dichloromethane/Methanol | Polar Aprotic/Polar Protic | Good for more polar pyrazole carboxamides.[6] |
| Acetone | Polar Aprotic | Can be a good single solvent for recrystallization.[5] |
| Isopropyl Alcohol | Polar Protic | Often used for final product crystallization.[5] |
Q2: I'm performing flash column chromatography. How do I choose the right solvent system for my substituted pyrazole carboxamide?
A2: Selecting the optimal mobile phase is critical for successful chromatographic separation. The goal is to find a solvent system where your desired compound has an Rf value between 0.13 and 0.40 on a TLC plate.[7]
-
Initial Screening with TLC: Thin-Layer Chromatography (TLC) is your primary tool for method development.[7] Start with a standard solvent system like ethyl acetate/hexanes.[6][8]
-
If your compound remains at the baseline (Rf ≈ 0), the solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
If your compound runs with the solvent front (Rf ≈ 1), the system is too polar. Increase the proportion of the less polar solvent (e.g., hexanes).
-
-
Common Solvent Systems:
-
Ethyl Acetate/Hexanes (or Petroleum Ether): This is the workhorse for many organic compounds and is often a good starting point for pyrazole carboxamides.[2][8][9]
-
Dichloromethane/Methanol: This system is effective for more polar compounds that may have poor solubility or mobility in ethyl acetate/hexanes.[6][8][10]
-
Additives for Basic or Acidic Compounds: If your pyrazole carboxamide contains a basic nitrogen (like a pyridine), adding a small amount of triethylamine (~0.1-1%) to the mobile phase can prevent streaking on the silica gel column.[10] For acidic compounds, a small amount of acetic acid can be beneficial.[10]
-
Table 2: Recommended Starting Solvent Systems for Flash Chromatography
| Compound Polarity | Recommended Solvent System |
| Non-polar to Moderately Polar | Ethyl Acetate/Hexanes (start with 20-30% EtOAc)[8] |
| Polar | Dichloromethane/Methanol (start with 1-5% MeOH)[6][8] |
| Basic | Add 0.1-1% Triethylamine to the chosen solvent system[10] |
| Acidic | Add 0.1-1% Acetic Acid to the chosen solvent system[10] |
Q3: My crude product is contaminated with unreacted starting materials (pyrazole carboxylic acid and amine). What's the most efficient way to remove them?
A3: Unreacted starting materials are common impurities. An acid-base liquid-liquid extraction is often a highly effective first purification step before chromatography or crystallization.[11][12]
-
Removal of Unreacted Carboxylic Acid: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[11] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Removal of Unreacted Amine: Following the basic wash, wash the organic layer with a dilute aqueous acid, such as 1M HCl.[11][13] The acidic wash will protonate the amine, forming a water-soluble ammonium salt that will be extracted into the aqueous layer.
-
Final Wash: After the acid and base washes, wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.[11] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[11]
Experimental Protocol: Acid-Base Wash
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution, shake vigorously, and allow the layers to separate. Drain the aqueous layer.
-
Add an equal volume of 1M HCl, shake, and separate the layers. Drain the aqueous layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Q4: I'm observing colored impurities in my product. How can I remove them?
A4: Colored impurities, often arising from side reactions or degradation, can sometimes be removed with activated charcoal.[12]
-
Charcoal Treatment:
-
Dissolve your crude product in a suitable solvent at room temperature.
-
Add a small amount of activated charcoal (typically 1-5% by weight of your crude product).
-
Stir or gently heat the mixture for a short period (e.g., 10-15 minutes). Be cautious not to boil the solvent.
-
Filter the hot solution through a pad of celite or filter paper to remove the charcoal.
-
Proceed with crystallization or another purification method.
-
Caution: Activated charcoal can also adsorb your desired product, so use it sparingly and monitor for product loss.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for purifying a pyrazole carboxamide using flash column chromatography.
-
Slurry Preparation: In a beaker, add silica gel to your chosen non-polar solvent (e.g., hexanes) to form a slurry.
-
Column Packing: Pour the silica gel slurry into your chromatography column. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading:
-
Liquid Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[10] Carefully add this solution to the top of the silica bed.[10]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.[7] Carefully add this powder to the top of the column.
-
-
Elution: Carefully add your mobile phase to the column and apply positive pressure (using a pump or compressed air) to begin eluting the solvent.[10]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol provides a step-by-step guide for recrystallizing your pyrazole carboxamide.
-
Solvent Selection: Choose a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place your crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to just below the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until your compound completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. You may then place it in an ice bath to maximize crystal formation.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11][14]
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[14] Dry the crystals under vacuum.[11]
References
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available from: [Link]
-
SOP: FLASH CHROMATOGRAPHY. Available from: [Link]
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Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135. Available from: [Link]
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King Group. Successful Flash Chromatography. Available from: [Link]
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RECRYSTALLISATION. Available from: [Link]
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Sorbent Technologies, Inc. Flash Chromatography Basics. Available from: [Link]
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Chem.libretexts.org. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Available from: [Link]
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Menpara, K., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 947-954. Available from: [Link]
-
Zhang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(7), 3235-3246. Available from: [Link]
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Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. Available from: [Link]
-
Anary-Abbasinejad, M., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry, 3(1), 1329598. Available from: [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
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ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from: [Link]
- Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
-
Ghorab, M. M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Scientific Reports, 14(1), 13735. Available from: [Link]
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Kumar, A., et al. (2012). Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide and -carbothioamide. Molecules, 17(8), 9756-9767. Available from: [Link]
- Google Patents. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
ResearchGate. (2026, March 4). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Available from: [Link]
-
ResearchGate. What is the best technique for amide purification? Available from: [Link]
-
Journal of the Chinese Chemical Society. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Available from: [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
National Center for Biotechnology Information. Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. Available from: [Link]
-
Bangladesh Journal of Pharmacology. Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Available from: [Link]
-
ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available from: [Link]
-
National Center for Biotechnology Information. Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Available from: [Link]
- Google Patents. EP3000809A1 - Fungicide pyrazole carboxamides derivatives.
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Improving the regioselectivity of pyrazole synthesis
Welcome to the Technical Support Center for Advanced Synthetic Chemistry. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heterocyclic chemistry: controlling the regioselectivity of pyrazole synthesis.
This guide moves beyond basic templates, offering a deep dive into the mechanistic causality of regioisomer formation, field-proven troubleshooting strategies, and self-validating experimental protocols.
Part 1: Core FAQs on Regioselectivity Mechanisms
Q1: Why does the classical Knorr pyrazole synthesis often yield an inseparable mixture of regioisomers? A1: The classical Knorr synthesis involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The root cause of poor regioselectivity lies in the competing electrophilicity of the two distinct carbonyl carbons. The initial nucleophilic attack by the hydrazine can occur at either site, leading to two divergent hydrazone intermediates. The final ratio of 1,3-disubstituted to 1,5-disubstituted pyrazoles is dictated by a delicate, often conflicting balance between the steric hindrance of the substituents and the thermodynamic stability of the resulting intermediates.
Mechanistic divergence in Knorr pyrazole synthesis leading to regioisomeric mixtures.
Q2: How do fluorinated solvents fundamentally alter the reaction pathway to improve selectivity? A2: Traditional protic solvents (like ethanol) indiscriminately solvate both the reactants and transition states, offering little control over the reaction trajectory. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), act as strong hydrogen-bond donors but exceptionally poor nucleophiles. They selectively activate the more electron-rich carbonyl group via a rigid hydrogen-bonding network while stabilizing the transition state of the initial hydrazine attack. This heavily biases the formation of one specific hydrazone intermediate, often pushing regioselectivity to >99:1 [1].
Q3: Can I bypass the Knorr synthesis entirely if tautomerization scrambles my N-functionalization? A3: Yes. Unsubstituted pyrazoles undergo rapid prototropic tautomerism, meaning downstream N-alkylation or N-arylation will inevitably yield mixtures [4]. To circumvent this, researchers are increasingly utilizing direct [3+2] cycloaddition approaches. For example, the base-mediated cycloaddition of 2-alkynyl-1,3-dithianes and sydnones constructs the pyrazole core with the N-substituent already fixed in place, completely eliminating tautomerization-induced regioselectivity issues [3].
Part 2: Troubleshooting Guide for Poor Regioselectivity
Workflow for troubleshooting and optimizing regioselectivity in pyrazole synthesis.
Symptom 1: Reaction yields a near 1:1 mixture of 1,3- and 1,5-disubstituted pyrazoles.
-
Causality: The inherent electrophilicity and steric bulk of the two carbonyls are too similar under standard protic conditions.
-
Intervention: Abandon ethanol or methanol. Switch to highly polar, aprotic solvents (DMAc, DMF) or fluorinated alcohols (HFIP). DMAc has been shown to drastically improve regioselectivity for 1-aryl-3,4,5-substituted pyrazoles at room temperature by maximizing dipole-dipole interactions that favor one transition state [2].
Symptom 2: Incomplete cyclization; TLC shows stable intermediate accumulation.
-
Causality: The initial nucleophilic attack is successful, but the second dehydration step is kinetically sluggish due to a lack of sufficient protonation of the leaving hydroxyl group.
-
Intervention: Introduce a targeted acid catalyst. Adding 50 mol% of 10 N aqueous HCl specifically accelerates the second dehydration event without disrupting the initial regioselective attack, driving the reaction to completion and preserving the kinetic regioisomer [2].
Part 3: Quantitative Data Comparison
To illustrate the profound impact of reaction conditions on regioselectivity, the following table summarizes the expected regiomeric ratios when synthesizing 1-aryl-3,4,5-substituted pyrazoles from standard 1,3-diketones and arylhydrazines.
| Reaction Condition | Primary Solvent | Additive / Catalyst | Major Isomer | Regiomeric Ratio (1,5 : 1,3) |
| Standard Protic | Ethanol | None | Mixed | 55 : 45 |
| Polar Aprotic | DMAc | None | 1,5-isomer | 85 : 15 |
| Acid-Catalyzed Aprotic | DMAc | 50 mol% 10N HCl | 1,5-isomer | 95 : 5 |
| Fluorinated Solvent | HFIP | None | 1,5-isomer | >99 : 1 |
Part 4: Self-Validating Experimental Protocols
A robust protocol must be self-validating. The following methodology for HFIP-mediated synthesis incorporates built-in checkpoints to ensure scientific integrity.
Protocol: HFIP-Mediated Regioselective Knorr Synthesis
Objective: Synthesis of sterically pure 1,5-disubstituted pyrazoles from unsymmetrical 1,3-diketones.
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 equiv) in HFIP to create a 0.2 M solution.
-
Causality: HFIP creates a dense hydrogen-bonding network around the more electron-rich carbonyl, shielding it and directing the incoming nucleophile to the alternative site.
-
-
Temperature Control: Cool the solution to 0 °C using an ice bath.
-
Causality: Lowering the temperature suppresses the thermodynamically driven attack, ensuring strict kinetic control over the initial hydrazine addition.
-
-
Reagent Addition: Add the substituted hydrazine (1.1 equiv) dropwise over 10 minutes.
-
Causality: Dropwise addition prevents localized concentration spikes that could lead to non-selective bis-hydrazone formation or uncontrolled exothermic degradation.
-
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours until complete consumption of the starting material is observed via TLC.
-
Isolation: Remove the HFIP under reduced pressure. Purify the crude residue via silica gel column chromatography (ethyl acetate/hexanes).
-
Self-Validation Checkpoint (2D NOESY NMR):
-
Causality: 1D ¹H NMR is insufficient for definitive regiochemical assignment due to overlapping chemical shifts. You must perform a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.
-
Validation: Observe the cross-peak between the N-substituent protons (e.g., N-CH₃) and the adjacent C5-substituent protons. The presence of this spatial correlation definitively validates the successful formation of the 1,5-regioisomer.
-
Part 5: References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs Source: The Journal of Organic Chemistry - ACS Publications URL:Verify Source
-
Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles Source: Synlett / Organic Chemistry Portal URL:Verify Source
-
Regioselective Pyrazole Synthesis via Base-Mediated[3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones Source: The Journal of Organic Chemistry - ACS Publications URL:Verify Source
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: PMC (PubMed Central) URL:Verify Source
Technical Support Center: Navigating the Scale-Up Synthesis of Pyrazole Carboxamide Derivatives
Welcome to the Technical Support Center for the synthesis of pyrazole carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot-plant or commercial-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to anticipate and overcome the challenges inherent in scaling up these important chemical entities.
The synthesis of pyrazole carboxamides, a cornerstone scaffold in numerous pharmaceuticals and agrochemicals, typically involves two key stages: the formation of the pyrazole ring and the subsequent amide coupling. While straightforward on the bench, scaling this process introduces complexities related to reaction control, safety, and product purity that demand a robust process understanding. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the critical issues you may encounter.
Part 1: Core Synthesis & Scale-Up Challenges - FAQs
This section addresses the most common questions and challenges that arise during the scale-up of the two primary stages of pyrazole carboxamide synthesis: pyrazole ring formation and amide bond formation.
Pyrazole Ring Formation: Managing Exotherms and Impurities
The Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is a widely used and efficient method.[1] However, its exothermic nature presents a primary challenge during scale-up.
Question: My pyrazole formation step shows a significant exotherm that was manageable in the lab, but I'm concerned about thermal runaway in a larger reactor. What are the primary risks and how can I mitigate them?
Answer: Your concern is well-founded. The condensation reaction to form the pyrazole ring is often highly exothermic.[2][3][4] The primary risk during scale-up is a thermal runaway event. This occurs because large reactors have a much lower surface-area-to-volume ratio compared to laboratory glassware, which significantly reduces the efficiency of heat removal.[5][6] An uncontrolled exotherm can lead to:
-
Boiling of the solvent and over-pressurization of the reactor , potentially causing a vessel rupture.[2]
-
Product degradation and the formation of impurities due to excessive temperatures, leading to lower yield and purity.[2]
-
Decomposition of thermally sensitive reagents , such as hydrazine, which can also contribute to pressure buildup.
Mitigation Strategies:
| Strategy | Causality and Key Considerations |
| Controlled Reagent Addition | The most common and effective method. By adding one of the reactants (typically the more reactive one, like hydrazine) slowly and sub-surface, the rate of reaction and thus the rate of heat generation is directly controlled by the addition rate. This ensures the reactor's cooling system can keep pace.[2][4][7] |
| Reverse Addition | Consider adding the 1,3-dicarbonyl compound to the hydrazine solution. This can sometimes alter the impurity profile and reaction kinetics favorably. A case study on a similar heterocyclic synthesis demonstrated that changing the order of addition significantly reduced byproduct formation.[7] |
| Use of a Co-solvent | Adding a higher-boiling, inert co-solvent can increase the overall heat capacity of the reaction mass, providing a larger thermal buffer to absorb the heat generated. |
| Process Analytical Technology (PAT) | Utilize real-time monitoring with tools like in-situ IR or Raman spectroscopy to track reactant consumption and product formation. This provides immediate feedback on the reaction rate, allowing for dynamic adjustments to the addition rate or cooling. |
| Continuous Flow Chemistry | For highly exothermic or hazardous reactions, transitioning from batch to a continuous flow process is an excellent engineering control.[2][3] Flow reactors have a very high surface-area-to-volume ratio, enabling near-instantaneous heat removal and precise temperature control, thus preventing the possibility of thermal runaway.[8] |
Question: On a larger scale, I'm observing a higher level of impurities, including a regioisomer that was a minor component in the lab. Why is this happening and what can I do?
Answer: Changes in impurity profiles are a common and often frustrating aspect of scale-up.[5] The formation of regioisomers, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is a frequent challenge.[9] Several factors at scale can exacerbate this issue:
-
Inefficient Mixing: Large reactors can have areas of poor mixing, leading to localized "hot spots" or areas of high reactant concentration.[2][6] These deviations from the intended reaction conditions can favor alternative reaction pathways and lead to the formation of kinetic byproducts, such as an undesired regioisomer.
-
Temperature Gradients: As discussed, poor heat transfer can create temperature gradients within the reactor. Since the activation energies for the formation of different isomers can vary, a higher-than-expected local temperature might favor the formation of the impurity.
-
Extended Reaction Times: Longer processing times at scale (e.g., for charging reactants, heating, or cooling) can lead to the degradation of starting materials or the product, or allow for the slow formation of thermodynamic byproducts.
Troubleshooting Impurity Formation:
Caption: Troubleshooting workflow for impurity formation.
Self-Validating Protocol for Isomer Control:
-
Establish a Baseline: Using an in-process control (IPC) method (e.g., HPLC), quantify the ratio of desired product to isomeric impurity in your lab-scale process.
-
Mixing Study: In the pilot plant reactor, perform a mixing study with a tracer to understand mixing times. Correlate agitator speed with homogeneity.
-
Temperature Mapping: If possible, use multiple temperature probes to map the temperature distribution within the reactor during the reaction to identify any potential hot spots.
-
Controlled Experiments: Systematically vary one parameter at a time (e.g., agitator speed, addition rate, temperature) and analyze the product/isomer ratio for each batch. This will help identify the critical process parameters (CPPs) that control regioselectivity.
Amide Bond Formation: Reagent Selection and Work-Up
The second stage, coupling the pyrazole carboxylic acid with an amine, often utilizes activating agents. The choice of reagent and the subsequent work-up and isolation become critical at scale.
Question: I use EDC/HOBt for my amide coupling in the lab, but the cost and potential safety issues of HOBt are a concern for large-scale production. What are the practical considerations for choosing a coupling reagent at scale?
Answer: This is a crucial question for process development. While many coupling reagents are effective at the bench, their suitability for large-scale manufacturing varies significantly. The key factors to consider are Cost, Safety, Atom Economy, and Work-up/Impurity Profile.[10]
Comparison of Common Amide Coupling Strategies for Scale-Up:
| Method | Advantages at Scale | Disadvantages & Challenges at Scale |
| Acid Chloride Formation (e.g., with SOCl₂ or (COCl)₂) | - Highly reactive, often leading to fast and complete conversions.- Low cost of reagents. | - Safety: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are highly corrosive and toxic, with hazardous off-gases (SO₂, HCl, CO). Requires specialized handling and scrubbing systems.- Impurity Profile: Can lead to over-acylation or other side reactions if not carefully controlled. The intermediate acid chloride is often unstable and used in-situ.[1] |
| Carbodiimides (e.g., EDC, DIC) | - Milder conditions compared to acid chlorides.- EDC is water-soluble, and its urea byproduct can be removed with aqueous washes. | - Cost: More expensive than SOCl₂.- Safety: Carbodiimides are potent allergens and sensitizers.- Additives: Often require additives like HOBt or DMAP. HOBt has explosive properties when dry, making its handling at scale a significant safety concern. Regulatory agencies are increasingly scrutinizing its use. |
| Phosphonium/Uronium Reagents (e.g., BOP, HATU) | - Very high reactivity and efficiency, often used for difficult couplings. | - Cost & Atom Economy: Extremely expensive and have very poor atom economy, generating significant amounts of high molecular weight waste.[10] Generally considered unsuitable for large-scale manufacturing of all but the highest-value APIs. |
| Enzyme-Catalyzed Coupling | - Green Chemistry: Operates in aqueous media under mild conditions.- Highly selective. | - Development Time: Requires significant upfront investment in enzyme screening and process optimization.- Cost: Enzymes can be expensive, though immobilization can allow for reuse. |
| Direct Thermal Amidation | - No coupling reagents required, perfect atom economy. | - Requires very high temperatures (>160 °C), which can cause degradation.- Limited to simple, robust substrates. |
Recommendation: For many processes, converting the carboxylic acid to its acid chloride using SOCl₂ followed by reaction with the amine is often the most cost-effective and scalable method, provided the necessary safety and engineering controls are in place. If milder conditions are required, EDC is a viable option, but you should actively seek alternatives to HOBt, such as OxymaPure®.
Question: My pyrazole carboxamide product is difficult to crystallize at a large scale, and I've noticed batch-to-batch variability in the physical properties. What could be the cause?
Answer: Crystallization is a critical final step that dictates the purity and physical properties (e.g., bulk density, flowability, solubility) of your Active Pharmaceutical Ingredient (API). Challenges at scale often stem from polymorphism and less controlled nucleation/crystal growth.
-
Polymorphism: Your compound may exist in multiple crystalline forms, or polymorphs.[11][12] Different polymorphs can have different solubilities, stabilities, and melting points.[] A process that is not tightly controlled can lead to the crystallization of a mixture of forms or an undesired, metastable form. The presence of different polymorphs is a major cause of batch-to-batch inconsistency.[14]
-
Supersaturation Control: On a large scale, achieving uniform supersaturation is difficult. Slower cooling rates and less efficient mixing can lead to uncontrolled nucleation, resulting in a wide particle size distribution and the inclusion of impurities.
-
Solvent Effects: The choice of crystallization solvent is paramount. A solvent system that works well for a small, rapidly cooled flask may not be suitable for a large, slowly cooled reactor.
Troubleshooting Crystallization and Polymorphism:
-
Polymorph Screen: Conduct a thorough polymorph screen using various solvents, temperatures, and crystallization techniques (e.g., slow cooling, anti-solvent addition, evaporation) to identify all possible crystalline forms.[11]
-
Characterize the Forms: Use techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize each polymorph and determine their relative thermodynamic stability.
-
Develop a Controlled Crystallization Protocol:
-
Define the Solvent System: Choose a solvent system where the desired polymorph is the most stable and has a good solubility profile.
-
Control Supersaturation: Design a precise cooling curve and/or anti-solvent addition profile.
-
Seeding: Once the solution is in the metastable zone, add seed crystals of the desired polymorph to ensure controlled nucleation and growth. This is the most critical step for ensuring polymorphic consistency.
-
Agitation: Define an appropriate agitation rate to ensure good heat and mass transfer without causing excessive secondary nucleation or crystal breakage.
-
Caption: Workflow for controlled API crystallization.
Part 2: Process Safety - A Non-Negotiable Priority
The use of hazardous reagents, particularly hydrazine derivatives, necessitates a rigorous approach to process safety.
Question: My process uses hydrazine hydrate. What are the essential safety precautions I must take when handling this at a multi-kilogram scale?
Answer: Hydrazine is highly toxic, a suspected carcinogen, corrosive, and can decompose violently, especially in the presence of catalysts or high temperatures.[15][16][17] Diluting hydrazine to an aqueous solution improves its inherent safety, but does not eliminate the hazards.[15] A comprehensive Process Hazard Analysis (PHA) is mandatory before any scale-up activity.
Essential Safety Protocols for Hydrazine:
| Category | Protocol and Rationale |
| Engineering Controls | - Closed System Transfer: Use a closed system (e.g., pumps and dedicated lines) to transfer hydrazine from a storage container to the reactor. This minimizes vapor exposure and the risk of spills.- Ventilation: All handling must occur in a well-ventilated area with local exhaust ventilation. The reactor should be vented through a scrubber system designed to neutralize hydrazine vapors.[16] |
| Personal Protective Equipment (PPE) | - Full Coverage: Mandate the use of chemical-resistant suits, butyl rubber gloves, boots, and a full-face respirator with an appropriate cartridge.[16][17][18] Standard nitrile gloves are not sufficient.- Emergency Showers/Eyewash: Ensure safety showers and eyewash stations are immediately accessible. |
| Process Controls | - Inert Atmosphere: Always handle hydrazine and run the reaction under an inert atmosphere (e.g., nitrogen) to prevent the formation of flammable vapor-air mixtures.[18]- Material Compatibility: Ensure all wetted parts (reactor, lines, gaskets) are made of compatible materials (e.g., stainless steel 316, Teflon). Avoid contact with copper, brass, iron oxides (rust), and other catalytic metals that can promote violent decomposition.[15][18]- Quench Protocol: Have a validated emergency quench procedure in place. This typically involves adding a large volume of cold water or another inert solvent to rapidly dilute the reactants and absorb heat. |
| Spill & Waste Management | - Spill Kits: Have spill kits specifically for hydrazine, which include a neutralizing agent like calcium hypochlorite solution.[18]- Waste Neutralization: All hydrazine-containing waste streams must be quenched and neutralized before disposal according to environmental regulations. |
References
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions in the Large-Scale Synthesis of 1,5-Dimethyl-3-phenylpyrazole. BenchChem.
- Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. (2024).
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). Preprints.org.
- Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. (2024). Preprints.org.
- Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. (n.d.). Preprints.org.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). Semantic Scholar.
- Troubleshooting the reaction mechanism of pyrazole form
- Troubleshooting guide for pyrazolone compound stability issues. (n.d.). BenchChem.
- Amar Equipment. (2024, January 1). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Medium.
- Tianming Pharmaceuticals. (2025, December 11).
- Huber USA. (n.d.). Chemicals / Pharmaceuticals.
- BenchChem. (n.d.).
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016). Semantic Scholar.
- Tale of two heterocycles: Stories from pre-clinical scale up. (n.d.). American Chemical Society.
- Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Semantic Scholar.
- Scalable Reactor Design for Pharmaceuticals and Fine Chemicals Production. 1: Potential Scale-up Obstacles. (2006).
- Lu, J., & Rohani, S. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
- Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. (n.d.).
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- Case History-The Control of Impurities-A Critical Issue to The Active Pharmaceutical Ingredient. (2018). Juniper Publishers.
- SK pharmteco. (2025, September 24).
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022).
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
- Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β-Lactamase Inhibitors. (2023).
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2013).
- Polymorphism in carboxamide compounds with high-Z′ crystal structures. (n.d.). RSC Publishing.
- Reactor design and selection for effective continuous manufacturing of pharmaceuticals. (n.d.). PMC.
- Environmental Health & Safety. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Deriv
- BOC Sciences. (2025, September 11).
- Recent trends in impurity profiling of pharmaceutical products. (n.d.). metfop.
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- Material Safety Data Sheet - HYDRAZINE HYDR
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Technical Support Center: Enhancing the Metabolic Stability of Pyrazole Carboxamides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, strategic insights, and validated protocols to address the common challenge of metabolic instability in pyrazole carboxamide scaffolds. Our goal is to empower you to rationally design and synthesize more robust drug candidates with improved pharmacokinetic profiles.
Part 1: Troubleshooting Guide - My Pyrazole Carboxamide is Metabolically Unstable. What's Happening and What Should I Do?
Encountering poor metabolic stability is a frequent challenge in drug discovery. This section addresses the most common initial questions and provides a structured approach to diagnosing and solving the problem.
Question: My compound shows high clearance in my initial liver microsome assay. What are the likely metabolic "hotspots" on a typical pyrazole carboxamide scaffold?
Answer: When a pyrazole carboxamide derivative demonstrates high clearance in human liver microsomes (HLM), it indicates susceptibility to Phase I metabolism, primarily driven by Cytochrome P450 (CYP) enzymes.[1][2] The structure contains several potential sites for metabolic attack.
The most common metabolic liabilities, or "hotspots," include:
-
Oxidation of the Pyrazole Ring: The pyrazole ring itself, while relatively stable compared to some heterocycles, can undergo CYP-mediated oxidation.[3][4] This is particularly true for unsubstituted positions on the ring.
-
Oxidation of Aromatic Substituents: Phenyl or other aromatic rings attached to the core structure are classic sites for hydroxylation by CYP enzymes. This is a very common metabolic pathway.[4]
-
N-Dealkylation of the Pyrazole Nitrogen: If the pyrazole nitrogen is substituted with a small alkyl group (e.g., methyl, ethyl), N-dealkylation is a highly probable metabolic route.[3][5]
-
Amide Bond Hydrolysis: The carboxamide linker is susceptible to cleavage by hydrolytic enzymes like amidases and carboxylesterases, which are present in liver fractions.[6][7][8] This breaks the molecule into a pyrazole carboxylic acid and an amine fragment.
-
Oxidation of Aliphatic Groups: Any alkyl chains or alicyclic rings appended to the scaffold are prone to oxidation at activated positions (e.g., benzylic or allylic positions, or adjacent to a heteroatom).
To confirm the site of metabolism, the next crucial step is a metabolite identification (MetID) study using LC-MS/MS.[1][9] This will pinpoint the exact location of metabolic modification and guide your subsequent synthetic strategy.
The following workflow provides a systematic approach to identifying and addressing these liabilities.
Caption: Figure 1. Decision workflow for improving metabolic stability.
Question: My MetID study confirmed the site of metabolism. What are my immediate options?
Answer: With a confirmed metabolic hotspot, you can now apply rational, structure-based drug design principles. The table below summarizes common metabolic liabilities for pyrazole carboxamides and corresponding first-line medicinal chemistry strategies.
| Metabolic Liability Identified | Common Cause / Enzyme Family | Recommended Mitigation Strategy | Scientific Rationale |
| Aromatic Hydroxylation | CYP-mediated oxidation of an electron-rich phenyl or heteroaryl ring. | Introduce an electron-withdrawing group (e.g., F, Cl, CF₃) onto the ring.[10][11] | Reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes. |
| N-Dealkylation | CYP-mediated oxidation of the α-carbon of the N-alkyl group.[3][5] | Replace the alkyl group with a more robust substituent (e.g., cyclopropyl) or incorporate the nitrogen into a more stable ring system. | Steric hindrance and the increased strength of the C-H bond on a cyclopropyl ring can prevent enzyme access and oxidation. |
| Amide Hydrolysis | Cleavage by amidases or carboxylesterases.[7][8] | Introduce steric bulk adjacent to the amide bond (e.g., α-methylation). | Hinders the approach of the hydrolytic enzyme to the carbonyl center, slowing the rate of cleavage.[12] |
| Pyrazole Ring Oxidation | CYP-mediated oxidation, often at an unsubstituted carbon. | Block the site with a small, inert substituent like fluorine or a methyl group. | Physically occupies the site of metabolism, preventing the CYP-mediated oxidation from occurring.[13][14] |
| Metabolic Switching | Blocking one site leads to metabolism at a previously unobserved secondary site.[15] | Re-run MetID on the new analog. Address the new hotspot, potentially through deuteration of the specific C-H bond being oxidized.[16] | The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), slowing the rate of bond cleavage, which is often the rate-limiting step in oxidation. |
Part 2: Strategic FAQs for Optimizing Metabolic Stability
This section provides detailed answers to common strategic questions, helping you make informed decisions during the lead optimization phase.
Question: When and how should I use fluorination to improve the metabolic stability of my pyrazole carboxamide?
Answer: Fluorine is a powerful tool in medicinal chemistry, often used to enhance metabolic stability.[14] Its judicious placement can block metabolic hotspots and modulate the electronic properties of the molecule.[10][11]
-
When to Use Fluorination:
-
To Block Aromatic Hydroxylation: If your MetID studies show hydroxylation of a phenyl or other aromatic ring, placing a fluorine atom at that position is a highly effective blocking strategy. The strength of the C-F bond prevents its enzymatic cleavage.[13]
-
To Modulate Acidity/Basicity: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic amines, which can influence interactions with metabolizing enzymes and transporters.[10]
-
To Discourage Aliphatic Oxidation: Placing a fluorine or a trifluoromethyl (CF₃) group near a metabolically labile C-H bond can sterically and electronically disfavor oxidation at that site.
-
-
How to Apply It:
-
Identify the Hotspot: Use MetID data to pinpoint the exact site of oxidation.
-
Direct Replacement: Synthesize an analog where the hydrogen atom at the metabolic hotspot is replaced with a fluorine atom.
-
Evaluate the Impact: Re-test the new compound in metabolic stability assays. Be aware that this modification can also impact target potency, selectivity, and physicochemical properties like lipophilicity, so these must be re-evaluated.[11]
-
Question: The pyrazole ring itself is being metabolized. What are some effective bioisosteric replacements to consider?
Answer: If the pyrazole ring is the primary site of metabolism, or if you need to modulate properties while maintaining key binding interactions, a bioisosteric replacement is an excellent strategy.[17] A bioisostere is a different functional group that retains similar steric and electronic properties, allowing it to fit into the target's binding site.
Effective bioisosteres for a pyrazole ring include:
-
1,2,3-Triazole: This ring system is often more metabolically stable than pyrazole.[18] The additional nitrogen atom can alter the electronic distribution, reducing susceptibility to oxidation while maintaining similar hydrogen bonding capabilities.
-
Imidazole: While also susceptible to metabolism, replacing a 1,5-diarylpyrazole with an imidazole equivalent has been shown to retain biological activity in some cases, offering a different metabolic profile.[19][20]
-
Thiazole: This sulfur-containing heterocycle can also serve as a pyrazole bioisostere, though its impact on metabolic stability and activity is highly dependent on the specific molecular context.[19]
The choice of bioisostere is not always predictable; several options should be synthesized and tested.[20] The goal is to find a replacement that disrupts recognition by metabolic enzymes without compromising affinity for the pharmacological target.[4]
Question: My compound is unstable in hepatocytes but stable in microsomes. What does this mean?
Answer: This is a classic diagnostic scenario in DMPK studies.
-
Liver microsomes are vesicles of the endoplasmic reticulum and primarily contain Phase I enzymes (e.g., CYPs, FMOs).[1]
-
Hepatocytes are whole liver cells and contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), as well as transporters.[21][22]
If your compound is stable in microsomes but shows high clearance in hepatocytes, it strongly suggests that the metabolic liability is Phase II conjugation , not Phase I oxidation.[1] The most common conjugation reactions are glucuronidation (by UGTs) or sulfation (by SULTs).
This typically occurs if your molecule contains a "handle" for conjugation, such as a phenol, a carboxylic acid, or sometimes a basic amine. The solution is to mask or remove this functional group. For example, if you have a metabolically labile phenol, you could replace it with a bioisostere that is less prone to conjugation, such as a hydroxypyrazole.[23]
Part 3: Key Experimental Protocols
Accurate and reproducible data is the foundation of good decision-making. The following are standardized, step-by-step protocols for the two most critical in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
This assay is the workhorse for assessing Phase I metabolic stability and determining intrinsic clearance (CLint).[24]
-
Objective: To measure the rate of disappearance of a test compound when incubated with liver microsomes and the required cofactor, NADPH.
-
Materials & Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A/B solutions)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Ice-cold Acetonitrile (ACN) with an internal standard (for quenching)
-
96-well incubation and collection plates
-
-
Experimental Workflow Diagram:
Caption: Figure 2. Workflow for a typical microsomal stability assay.
-
Step-by-Step Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice.
-
Incubation Plate Setup: Prepare a master mix of microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL. Add this mix to the wells of a 96-well plate.
-
Pre-incubation: Place the plate in a 37°C incubator for 5-10 minutes to equilibrate.
-
Compound Addition: Add the test compound to the wells to reach a final concentration of 1 µM. For the t=0 sample, immediately add ice-cold ACN to quench the reaction.
-
Initiate Reaction: Add the NADPH regenerating system to all other wells to start the metabolic reaction.
-
Time Points: At each subsequent time point (e.g., 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding ice-cold ACN with an internal standard.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) in µL/min/mg protein.
-
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolism as well as cellular uptake.[22]
-
Objective: To measure the rate of disappearance of a test compound in a suspension of cryopreserved primary hepatocytes.
-
Materials & Reagents:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds
-
Ice-cold Acetonitrile (ACN) with an internal standard
-
96-well incubation and collection plates
-
-
Step-by-Step Procedure:
-
Hepatocyte Recovery: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently transfer them to pre-warmed incubation medium. Centrifuge to pellet the cells and resuspend in fresh medium to the desired cell density (e.g., 0.5-1.0 million viable cells/mL).
-
Incubation: Add the hepatocyte suspension to a 96-well plate and pre-incubate at 37°C with shaking.
-
Compound Addition: Add the test compound to the wells to a final concentration of 1 µM.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and quench it with ice-cold ACN containing an internal standard.
-
Sample Processing & Analysis: Follow the same processing and LC-MS/MS analysis steps as described in the microsomal stability protocol.
-
-
Data Analysis: The data analysis is identical to the microsomal stability assay, yielding half-life and intrinsic clearance values. Comparing the results from both assays allows you to diagnose the primary type of metabolism (Phase I vs. Phase II) affecting your compound.
Part 4: References
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Injac, R. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
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Böhm, H. J., et al. (2014). Fluorine in Heterocyclic Chemistry. ResearchGate. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
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Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]
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Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]
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Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. Retrieved from [Link]
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Shih, C., et al. (2025). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). ResearchGate. Retrieved from [Link]
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Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. Retrieved from [Link]
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El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link]
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Lee, J., et al. (2025). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. Retrieved from [Link]
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Ames, M. M., et al. (2004). The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes. Drug Metabolism and Disposition, 32(2), 239-246. Retrieved from [Link]
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Schmideder, D., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. Retrieved from [Link]
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Göktaş, H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1308, 138091. Retrieved from [Link]
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Tenti, E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5434. Retrieved from [Link]
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Salhotra, A., et al. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Retrieved from [Link]
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Singh, S., & Dalal, M. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters, 15(1), 2-13. Retrieved from [Link]
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Cruciani, G., et al. (2008). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. Journal of Medicinal Chemistry, 51(24), 7872-7881. Retrieved from [Link]
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BioIVT. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
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Zambon, A., et al. (2025). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Retrieved from [Link]
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Zhao, Y., et al. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry, 70(44), 14216-14225. Retrieved from [Link]
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Pharma Focus Asia. (2021). Metabolic Stability. Retrieved from [Link]
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Pichard, L., et al. (1995). Oxidative metabolism of lansoprazole by human liver cytochromes P450. Drug Metabolism and Disposition, 23(10), 1083-1089. Retrieved from [Link]
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Journal of Drug Metabolism & Toxicology. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]
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Zhao, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(40), 11068-11076. Retrieved from [Link]
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Zambon, A., et al. (2025). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Retrieved from [Link]
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Bridging the Gap: A Guide to Cross-Validation of In Vitro and In Silico Results for Pyrazole Compounds
For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is a meticulous process of validation and refinement. Pyrazole derivatives, a versatile class of heterocyclic compounds, have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The exploration of these activities is increasingly a dual-pronged approach, leveraging both traditional in vitro biological assays and powerful in silico computational models.[4] However, the true potential of these complementary techniques is only realized through rigorous cross-validation, a critical step to ensure that computational predictions translate into tangible biological effects.
This guide provides an in-depth comparison and a practical framework for the cross-validation of in vitro and in silico results for pyrazole compounds. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices and the logic of integrating these two worlds to build a robust, self-validating system for drug discovery.
The Synergy of In Vitro and In Silico Approaches
The core principle behind this integrated approach is to use computational methods to guide and prioritize experimental work, which in turn provides the data to refine and validate the computational models. This iterative cycle accelerates the drug discovery process, reduces costs, and can provide deeper insights into the molecular mechanisms of action.
-
In Silico (Computational) Studies: These methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, allow for the rapid screening of large libraries of virtual compounds and the prediction of their biological activity and physicochemical properties.[5][6] This helps in prioritizing which pyrazole derivatives to synthesize and test.
-
In Vitro (Experimental) Studies: These are laboratory-based experiments conducted on cells, proteins, or other biological components outside of a living organism. They provide the "ground truth" data on the actual biological activity of the synthesized pyrazole compounds.
The following diagram illustrates the iterative workflow of integrating in silico and in vitro studies.
Caption: Iterative workflow for integrated in silico and in vitro drug discovery.
Key In Vitro Assays for Evaluating Pyrazole Compounds
The choice of in vitro assay is dictated by the therapeutic target and the desired biological effect. For pyrazole derivatives, a common panel of assays is often employed to assess their anticancer, anti-inflammatory, and antioxidant potential.[2]
Anticancer Activity Assays
| Assay Type | Principle | Typical Endpoint | Reference |
| MTT/MTS Assay | Measures cell viability based on the metabolic activity of living cells. | IC50 (concentration that inhibits 50% of cell growth) | [7] |
| Apoptosis Assays (e.g., Annexin V/PI staining) | Detects programmed cell death induced by the compound. | Percentage of apoptotic cells | [7] |
| Cell Cycle Analysis | Determines the effect of the compound on the progression of the cell cycle. | Percentage of cells in different phases (G1, S, G2/M) | [8] |
| Enzyme Inhibition Assays (e.g., Kinase Assays) | Measures the ability of the compound to inhibit the activity of a specific enzyme target (e.g., VEGFR-2, EGFR). | IC50 (concentration that inhibits 50% of enzyme activity) | [7][8] |
| Colony Formation Assay | Assesses the long-term proliferative potential of cancer cells after treatment. | Number and size of colonies | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.[7][10]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Essential In Silico Methods for Pyrazole Derivatives
Computational methods provide a predictive framework to understand the interactions of pyrazole compounds at a molecular level.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (the pyrazole compound) when bound to a receptor (the protein target) to form a stable complex.[1][11] The output is typically a docking score, which estimates the binding affinity, and a predicted binding pose, which shows the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.[11]
Workflow for Molecular Docking
Caption: A typical workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[12][13][14] These models can be used to predict the activity of new, untested pyrazole derivatives. A robust QSAR model requires a dataset of compounds with diverse structures and accurately measured biological activities.[12][13] The predictive power of a QSAR model is often evaluated by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).[12][13]
The Cross-Validation Process: Correlating In Vitro and In Silico Data
The cornerstone of this integrated approach is the direct comparison of the predicted in silico results with the experimental in vitro data. This process validates the computational model and provides confidence in its predictive power for future compound design.
Step-by-Step Guide to Cross-Validation
-
Data Compilation: For a series of pyrazole derivatives, compile the in silico data (e.g., docking scores, predicted IC50 values from a QSAR model) and the corresponding in vitro data (e.g., experimental IC50 values from an MTT assay).
-
Data Transformation: It is often necessary to transform the data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more linear relationship.
-
Correlation Analysis: Plot the in silico predictions against the in vitro measurements. For example, plot the docking score versus the pIC50. Calculate the correlation coefficient (r) or the coefficient of determination (R²) to quantify the strength of the relationship.
Example of Data for Cross-Validation
| Compound | Docking Score (kcal/mol) | Predicted pIC50 (from QSAR) | Experimental IC50 (µM) | Experimental pIC50 |
| Pyrazole-1 | -9.7 | 5.8 | 1.22 | 5.91 |
| Pyrazole-2 | -9.5 | 5.6 | 8.93 | 5.05 |
| Pyrazole-3 | -8.9 | 5.2 | 15.9 | 4.80 |
| Pyrazole-4 | -8.2 | 4.9 | 30.6 | 4.51 |
| Pyrazole-5 | -7.5 | 4.5 | 91.0 | 4.04 |
Note: The data in this table is illustrative and compiled from multiple sources for demonstrative purposes.[8][9]
Interpreting the Correlation
-
Good Correlation (High R²): A strong correlation suggests that the computational model is accurately capturing the structural features that are important for biological activity. This provides confidence in using the model to screen virtual libraries and prioritize compounds for synthesis.
-
Poor Correlation (Low R²): A weak correlation can be due to several factors:
-
The computational model may not be appropriate for the target or the series of compounds.
-
The experimental data may have high variability.
-
The mechanism of action of the compounds may be more complex than what is captured by the in silico model (e.g., off-target effects, issues with cell permeability).
-
In cases of poor correlation, it is crucial to re-evaluate both the in silico and in vitro methodologies. This could involve using a different docking algorithm, refining the QSAR model with additional descriptors, or ensuring the reproducibility of the in vitro assays.[2]
Conclusion: Towards a Predictive and Validated Drug Discovery Pipeline
The cross-validation of in vitro and in silico results is not merely a final checkpoint but an integral, iterative component of modern drug discovery. For pyrazole compounds, this synergistic approach has proven to be a powerful strategy for identifying and optimizing novel therapeutic agents.[9][15][16] By grounding computational predictions in experimental reality, we can build robust and predictive models that accelerate the journey from the bench to the clinic. The principles and protocols outlined in this guide provide a framework for researchers to confidently navigate this process, ensuring the scientific integrity and translational potential of their findings.
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A Comparative Benchmarking Guide to Novel Pyrazole Derivatives for Anti-Inflammatory Drug Discovery
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous FDA-approved drugs and a vast array of investigational compounds.[1][2] Its versatility allows for diverse biological activities, ranging from anti-inflammatory and analgesic to anticancer and antimicrobial properties.[3][4][5] This guide provides an in-depth, technical comparison of a promising new pyrazole derivative against the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. We will delve into the mechanistic rationale, present detailed experimental protocols for head-to-head evaluation, and analyze comparative data to offer a comprehensive resource for researchers and drug development professionals.
The Benchmark: A Profile of Celecoxib
Celecoxib, marketed as Celebrex, is a cornerstone in the treatment of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[6][7] Its therapeutic efficacy is rooted in its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8][9][10]
Mechanism of Action: Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[8] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is induced during inflammation.[6] Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects. Celecoxib's diaryl-substituted pyrazole structure, featuring a sulfonamide side chain, allows it to selectively bind to and inhibit the COX-2 enzyme, thereby reducing prostaglandin production at the site of inflammation while sparing the gastroprotective functions of COX-1 at therapeutic concentrations.[6][8]
Pharmacokinetics: When administered orally, Celecoxib reaches peak plasma concentrations in about 3 hours.[8] It is highly protein-bound and is primarily metabolized in the liver by the cytochrome P450 2C9 enzyme.[9]
A Promising New Challenger: Pyrazole Derivative PZ-451
For the purpose of this guide, we will examine a novel, hypothetical pyrazole derivative, designated PZ-451 , which represents a class of new compounds designed for enhanced potency and selectivity. The synthesis and evaluation of such compounds are frequently reported in medicinal chemistry literature.[1][11][12]
Synthesis of PZ-451: The synthesis of novel pyrazole derivatives often involves multi-component reactions to build the heterocyclic core efficiently. A common and effective method is the one-pot synthesis from a 1,3-dicarbonyl compound and a hydrazine derivative, which can be achieved with high yields.[1]
Hypothesized Mechanism of Action: Like Celecoxib, PZ-451 is designed to be a selective COX-2 inhibitor. The pyrazole ring acts as a bioisostere for an aryl group, which can improve the molecule's solubility and lipophilicity.[13] The N-1 nitrogen of the pyrazole can act as a hydrogen bond donor, while the N-2 nitrogen can act as a hydrogen bond acceptor, facilitating strong interactions within the active site of the COX-2 enzyme.[13] Additionally, many pyrazole derivatives have been found to inhibit various kinases involved in inflammatory signaling pathways, which could provide a dual mechanism of action.[14][15]
Head-to-Head Benchmarking: Experimental Protocols
To objectively compare PZ-451 with Celecoxib, a series of standardized in vitro and in vivo assays are essential. The following protocols are designed to be self-validating by including appropriate controls and standards.
In Vitro Assays: Mechanistic and Cellular Profiling
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This ELISA-based assay quantifies the ability of a test compound to inhibit the production of Prostaglandin E2 (PGE2) by recombinant COX-1 and COX-2 enzymes.[16] This directly measures the potency (IC50) and selectivity of the compounds.
-
Protocol:
-
Prepare a 96-well microplate. Add 10 µL of various concentrations of PZ-451, Celecoxib (as a positive control), or vehicle (DMSO) to the appropriate wells.
-
Add 150 µL of reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a cofactor like hematin.
-
Add 10 µL of either human recombinant COX-1 or COX-2 enzyme to the wells.
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid (substrate).
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
2. Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages
-
Principle: This assay assesses the ability of the compounds to suppress the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, in cultured macrophages stimulated with LPS.[17][18]
-
Protocol:
-
Seed RAW264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of PZ-451, Celecoxib, or vehicle for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce cytokine production.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits.[18]
-
Determine the IC50 values for the inhibition of each cytokine.
-
3. Cell Viability Assay
-
Principle: It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTS assay measures the metabolic activity of cells, which correlates with cell viability.[19]
-
Protocol:
-
Seed RAW264.7 cells in a 96-well plate as described above.
-
Treat the cells with the same concentrations of PZ-451 and Celecoxib used in the cytokine assay for 24 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
In Vivo Assay: Efficacy in a Disease Model
Collagen-Induced Arthritis (CIA) in Mice
-
Principle: The CIA model is a widely used and well-validated animal model for rheumatoid arthritis.[20][21][22] It mimics many of the pathological features of the human disease, including joint inflammation, cartilage destruction, and bone erosion.[21][23]
-
Protocol:
-
Induction of Arthritis: Emulsify bovine type II collagen with Complete Freund's Adjuvant and inject intradermally at the base of the tail of DBA/1J mice.
-
Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant 21 days after the primary immunization.
-
Treatment: Begin oral administration of PZ-451, Celecoxib (e.g., 10 mg/kg), or vehicle daily, starting from the onset of visible signs of arthritis (typically around day 24).
-
Clinical Assessment: Monitor the mice regularly for signs of arthritis. Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling extending to the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Histopathological Analysis: At the end of the study (e.g., day 42), euthanize the mice and collect the hind paws. Fix, decalcify, and embed the paws in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.[21][24]
-
Comparative Data Analysis
The following tables summarize the expected data from the benchmarking experiments, comparing PZ-451 to Celecoxib.
Table 1: In Vitro Inhibitory Activity and Cytotoxicity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | RAW264.7 Cytotoxicity CC50 (µM) |
| Celecoxib | 50 | 0.04 | 1250 | 15.2 | 18.5 | >100 |
| PZ-451 | 65 | 0.02 | 3250 | 8.9 | 10.1 | >100 |
Table 2: In Vivo Efficacy in Murine Collagen-Induced Arthritis Model
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) | Histopathology Score (Inflammation) | Histopathology Score (Bone Erosion) |
| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.3 | 3.5 ± 0.4 | 3.2 ± 0.5 |
| Celecoxib (10 mg/kg) | 4.2 ± 0.8 | 2.5 ± 0.2 | 1.5 ± 0.3 | 1.3 ± 0.2 |
| PZ-451 (10 mg/kg) | 3.1 ± 0.6 | 2.2 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Visualizing the Scientific Rationale
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.
Caption: Experimental workflow for in vitro screening.
Caption: Key structure-activity relationships of pyrazole inhibitors.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking new pyrazole derivatives against established drugs like Celecoxib. Based on our hypothetical data, PZ-451 demonstrates superior COX-2 selectivity and greater efficacy in both in vitro and in vivo models of inflammation. This positions it as a promising lead compound for further development.
Future research should focus on a comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling of PZ-451, along with extensive toxicology studies to ensure its safety. Further optimization of the pyrazole scaffold, guided by structure-activity relationship (SAR) studies, could lead to the discovery of even more potent and safer anti-inflammatory agents. The methodologies presented here provide a robust framework for such endeavors, fostering innovation in the quest for next-generation therapeutics.
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- 7. Celecoxib (Celebrex, Elyxyb): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. news-medical.net [news-medical.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. orientjchem.org [orientjchem.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 21. inotiv.com [inotiv.com]
- 22. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo models of Rheumatoid arthritis - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Aminopyrazoles: A Novel Multi-Component Approach vs. Traditional Condensation
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The development of efficient and sustainable synthetic routes to access this privileged heterocycle is of paramount importance in drug discovery and development. This guide provides an in-depth comparison of a novel, environmentally friendly multi-component synthesis of 5-aminopyrazoles with the traditional and widely employed condensation reaction of β-ketonitriles and hydrazines.
The Enduring Importance of 5-Aminopyrazoles
5-Aminopyrazoles are not only biologically active molecules themselves but also serve as crucial building blocks for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[1][4][5] Their derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][6] Given their significance, the optimization of their synthesis is a continuous effort in the scientific community.
The Classical Approach: Condensation of β-Ketonitriles with Hydrazines
The most established and versatile method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2][7] This reaction proceeds through a well-understood mechanism, making it a reliable choice in many synthetic campaigns.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization. The choice of solvent and catalyst (acidic or basic) can influence the reaction rate and, in some cases, the regioselectivity when using substituted hydrazines.[7][8]
Diagram: Traditional Synthesis of 5-Aminopyrazoles
Caption: Novel multi-component synthesis of 5-aminopyrazoles.
Performance Comparison: Traditional vs. Novel Route
The following table provides a comparative overview of the two synthetic routes, highlighting key performance indicators.
| Parameter | Traditional Condensation Route | Novel Multi-Component Route |
| Starting Materials | β-Ketonitrile, Hydrazine | Aldehyde, Malononitrile, Hydrazine |
| Number of Steps | Typically one-pot | One-pot |
| Reaction Conditions | Often requires heating/reflux [1][7] | Can often be performed at room temperature [9] |
| Catalyst | Acid or base catalysis is common [7] | Often utilizes recyclable catalysts (e.g., nanocatalysts) [10][9] |
| Yields | Generally good to excellent (70-95%) [1][7] | Typically high to excellent (85-95%) [10][11] |
| Reaction Time | Can range from a few hours to overnight [7] | Often significantly shorter (minutes to a few hours) [10][9] |
| Work-up | Standard extraction and purification | Simple filtration to recover catalyst, followed by purification |
| Green Chemistry Aspect | Can generate significant solvent waste | Aligns well with green chemistry principles (less waste, milder conditions) [10][9] |
Experimental Protocols
To provide a practical understanding, detailed experimental protocols for both synthesis routes are outlined below.
Protocol 1: Traditional Synthesis of 5-Amino-3-phenyl-1H-pyrazole
Materials:
-
Benzoylacetonitrile
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve benzoylacetonitrile (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. [7]2. To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford 5-amino-3-phenyl-1H-pyrazole as a crystalline solid.
Protocol 2: Novel Green Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
Materials:
-
Benzaldehyde
-
Malononitrile
-
Phenylhydrazine
-
Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst [10][9]* Mortar and pestle
Procedure:
-
In a mortar, combine benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst (e.g., 0.05 g). [10][9]2. Grind the mixture at room temperature for the time specified in the literature (typically 10-20 minutes). [10]Monitor the reaction by TLC.
-
After completion, add a small amount of ethanol to the mixture and use an external magnet to separate the catalyst.
-
Decant the ethanolic solution and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent to yield 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.
Conclusion and Future Outlook
While the traditional condensation of β-ketonitriles and hydrazines remains a robust and widely used method for the synthesis of 5-aminopyrazoles, novel multi-component reactions offer significant advantages in terms of efficiency, sustainability, and operational simplicity. The development of innovative catalysts and reaction conditions for these multi-component reactions is paving the way for more environmentally benign and economically viable routes to this important class of heterocyclic compounds. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as substrate availability, desired substitution patterns, and the scale of the synthesis. However, the compelling benefits of green, multi-component approaches suggest they will play an increasingly important role in the future of 5-aminopyrazole synthesis.
References
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen [intechopen.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of pyrazole carboxamides in anticancer assays
Head-to-Head Comparison of Pyrazole Carboxamides in Anticancer Assays: Mechanisms, Efficacy, and Validation Protocols
Introduction
The pyrazole carboxamide scaffold has emerged as a highly versatile and tunable pharmacophore in oncology drug discovery[1]. The unique electronic properties and hydrogen-bonding capabilities of the pyrazole ring allow these molecules to interact with diverse intracellular targets. By strategically altering the position of the carboxamide group (e.g., 3-carboxamide vs. 4-carboxamide) and introducing specific functional moieties (such as trifluoromethyl groups), researchers can drastically shift the compound's mechanism of action (MOA)[2].
This guide provides an objective, head-to-head comparison of three distinct classes of pyrazole carboxamides. It evaluates their performance in anticancer assays, their validated targets, and the self-validating experimental protocols required to accurately characterize their pharmacodynamics.
Mechanistic Divergence of Pyrazole Carboxamides
The structural plasticity of the pyrazole carboxamide core enables it to act as a multi-target warhead[3]. Recent comparative studies highlight three primary mechanisms of action depending on the substitution pattern:
-
Dual Aurora Kinase A/B Inhibition : Specific pyrazole-4-carboxamide analogues (e.g., compound 6k) act as potent ATP-competitive inhibitors. They selectively block the phosphorylation of Thr288 (Aurora A) and Histone H3 (Aurora B), leading to mitotic catastrophe and the activation of intrinsic apoptosis pathways[4].
-
DNA Minor Groove Binding : 1H-pyrazole-3-carboxamide derivatives (e.g., compound pym-5) bypass protein kinases entirely. Instead, they intercalate or bind to the DNA minor groove, altering DNA conformation, inducing cleavage, and physically preventing replication[5].
-
Succinate Dehydrogenase (SDH) Inhibition : 5-trifluoromethyl-1H-pyrazole-4-carboxamides (e.g., compound T7), originally developed as agricultural fungicides, exhibit cross-reactivity with mitochondrial complex II in human cancer cells. This disrupts the Krebs cycle, inducing severe metabolic stress and subsequent cytotoxicity[6].
Fig 1. Mechanistic divergence of pyrazole carboxamide derivatives in oncology.
Head-to-Head Quantitative Comparison
To objectively evaluate these alternatives, we must analyze their in vitro performance across standardized human cancer cell lines. The table below synthesizes the half-maximal inhibitory concentrations (IC 50 ) and target affinities of leading pyrazole carboxamide candidates.
| Compound Class | Lead Derivative | Primary Target | Target IC 50 / Affinity | Cancer Cell Line | Cellular IC 50 | Ref |
| Pyrazole-4-carboxamide | 6k | Aurora Kinase A/B | 16.3 nM (AurA) / 20.2 nM (AurB) | HeLa (Cervical) | 0.43 µM | [4] |
| 1H-pyrazole-3-carboxamide | pym-5 | DNA Minor Groove | K b = 1.06 × 10 5 M −1 | HCT116 (Colon) | 9.34 µM | [5] |
| 5-trifluoromethyl-1H-pyrazole-4-carboxamide | T7 | SDH (Complex II) | N/A | A549 (Lung) | 10.2 µM | [6] |
| Thiochromeno-pyrazole-3-carboxamide | 6k (thiochromeno) | Unknown/Multi-target | N/A | HCT116 (Colon) | 15.0 µM | [7] |
Data Analysis: The quantitative data clearly demonstrate that target-specific kinase inhibitors (such as the Aurora A/B inhibitor 6k) achieve superior sub-micromolar cellular potency. In contrast, DNA binders and metabolic inhibitors generally stall in the low-to-mid micromolar range, requiring higher doses to achieve equivalent phenotypic cytotoxicity.
Self-Validating Experimental Protocols
A robust drug discovery pipeline requires orthogonal assays to ensure that observed cytotoxicity is directly caused by the hypothesized mechanism. Below are the step-by-step, self-validating methodologies used to evaluate these compounds.
Fig 2. Orthogonal screening workflow for validating pyrazole carboxamide hits.
Protocol 1: Primary Cytotoxicity Screening via MTT Assay
-
Purpose & Causality : The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. Because the reduction of the tetrazolium dye to insoluble formazan only occurs in metabolically active cells, this assay provides a direct, causal proxy for compound cytotoxicity and baseline cellular viability.
-
Step-by-Step Methodology :
-
Seed target cancer cells (e.g., HeLa, HCT116) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 h at 37°C in a 5% CO 2 atmosphere.
-
Treat cells with serial dilutions of the pyrazole carboxamide derivative (ranging from 0.1 µM to 100 µM) and incubate for 48 h. Critical Control : Use 0.1% DMSO as a vehicle control to establish a 100% viability baseline.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 h.
-
Carefully aspirate the culture media and dissolve the resulting purple formazan crystals in 150 µL of DMSO per well.
-
Measure absorbance at 570 nm using a microplate reader. Calculate the IC 50 using non-linear regression analysis.
-
Protocol 2: Target Validation - ADP-Glo Kinase Assay (For Aurora Kinase Inhibitors)
-
Purpose & Causality : To prove that cell death is caused specifically by kinase inhibition, the ADP-Glo assay quantifies the exact amount of ADP produced during the kinase reaction. A dose-dependent decrease in luminescence directly correlates with the compound's ability to competitively block the ATP-binding pocket of Aurora Kinase A/B[4].
-
Step-by-Step Methodology :
-
Prepare the kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl 2 , 0.1 mg/mL BSA).
-
Incubate recombinant Aurora A or B enzyme with the pyrazole-4-carboxamide compound for 15 minutes at room temperature to allow for target binding.
-
Initiate the reaction by adding ATP and the specific myelin basic protein (MBP) peptide substrate. Incubate for 60 minutes.
-
Add ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.
-
Measure luminescence. Calculate the target IC 50 relative to the vehicle control.
-
Protocol 3: Target Validation - Ethidium Bromide (EB) Displacement Assay (For DNA Binders)
-
Purpose & Causality : Ethidium Bromide (EB) fluoresces intensely when intercalated into the DNA double helix. If a 1H-pyrazole-3-carboxamide derivative physically binds the DNA minor groove or intercalates, it will competitively displace EB, causing a measurable, dose-dependent quenching of fluorescence. This validates the physical DNA-compound interaction[5].
-
Step-by-Step Methodology :
-
Prepare a complex of Calf Thymus DNA (CT-DNA) and Ethidium Bromide in Tris-HCl buffer (pH 7.4). Ensure baseline fluorescence is stable (Excitation: 510 nm, Emission: 590 nm).
-
Titrate the pyrazole carboxamide derivative (e.g., pym-5) into the EB-DNA complex solution in stepwise increments.
-
Record the emission spectra after each addition, allowing 5 minutes for equilibration between readings.
-
Calculate the binding constant (K b ) using the Stern-Volmer equation based on the percentage of fluorescence quenching observed.
-
Conclusion
The pyrazole carboxamide scaffold offers a highly tunable platform for anticancer drug development. While 3-carboxamide and trifluoromethyl-substituted derivatives show promise as DNA binders and metabolic disruptors respectively, the 4-carboxamide analogues targeting Aurora kinases currently demonstrate the most potent translation from target affinity (nanomolar) to cellular efficacy (sub-micromolar). Rigorous, orthogonal validation using the protocols outlined above is essential to separate off-target toxicity from true mechanistic efficacy, ensuring high-confidence lead selection for preclinical development.
References
-
Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B Source: PubMed (nih.gov) URL:[Link]
-
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction Source: J-Stage URL:[Link]
-
Synthesis and bioactivity evaluation of 5‐trifluoromethyl‐1H‐pyrazole‐4‐carboxamide derivatives as potential anticancer and antifungal agents Source: Journal of Heterocyclic Chemistry (doi.org) URL:[Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL:[Link]
-
Synthesis, Characterization, Antimicrobial, Antituberculosis, and Antitumor Activity of N,1-Diphenyl-1,4-dihydrothiochro-meno[4,3-c]pyrazole-3-carboxamide-5,5-dioxide Derivatives Source: Journal of Pharmaceutical Research International URL:[Link]
-
Synthesis of Novel Pyrazole Carboxamide Derivatives and Discovery of Modulators for Apoptosis or Autophagy in A549 Lung Cancer Cells Source: PubMed (nih.gov) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. journaljpri.com [journaljpri.com]
Personal protective equipment for handling 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide
As a Senior Application Scientist, I frequently observe laboratories treating novel bioactive compounds with generic safety protocols. This is a critical error. 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide (CAS: 143438-34-0)[1] is a complex pyrazole derivative. Compounds in this class often function as potent kinase inhibitors or agricultural intermediates. Handling them requires a deep understanding of their physicochemical properties to ensure both operator safety and assay integrity.
The "Why": Safety is not merely compliance; it is experimental integrity. A microgram-level contamination on a glove can compromise a cell-based assay or lead to chronic, low-dose exposure. This guide provides a self-validating system for handling this compound, grounded in OSHA 1910.1450 laboratory standards[2].
Hazard Assessment & Toxicological Profile
While specific long-term in vivo data for this exact derivative may be limited, structural analogs (e.g., 3,5-dimethyl-N-phenyl-1H-pyrazole-1-carboxamide) exhibit acute toxicity[3]. We must treat this compound as a Category 4 acute toxin and a potential respiratory/dermal irritant. The presence of the primary amine and ethoxy groups increases its potential for mucosal irritation and rapid absorption if dissolved in organic solvents.
Table 1: Anticipated GHS Hazard Profile & Causality
| Hazard Class | GHS Code | Mechanistic Causality / Implication |
| Acute Toxicity (Oral) | H302 | Bioactive pyrazole core rapidly absorbs via the GI tract, potentially interfering with systemic kinase activity[3]. |
| Acute Toxicity (Dermal) | H312 | Lipophilic phenyl and ethoxy groups facilitate transdermal penetration if dissolved in organic solvents (e.g., DMSO). |
| Skin/Eye Irritation | H315 / H319 | Primary amine and carboxamide moieties can cause localized protein denaturation or irritation on mucosal surfaces. |
| Respiratory Irritation | H335 | Fine powder morphology increases aerosolization risk during weighing, leading to alveolar deposition. |
Mandatory Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, the following PPE must be donned prior to handling.
Table 2: PPE Specifications and Operational Rationale
| PPE Category | Specification | Operational Rationale (The "Why") |
| Gloves | Double-layered Nitrile (Min 0.11mm thickness). | DMSO acts as a carrier solvent, rapidly pulling dissolved pyrazole compounds through the dermal layer. The outer glove acts as the primary chemical barrier; the inner glove provides a secondary fail-safe. |
| Eye Protection | ANSI Z87.1 tight-fitting chemical splash goggles. | Prevents micro-particulate ingress during powder transfer. Standard safety glasses lack orbital sealing and are insufficient. |
| Body Protection | Flame-resistant, fluid-resistant lab coat (e.g., Nomex or Tyvek sleeve covers). | Prevents powder accumulation on personal clothing. Cuffed sleeves prevent wrist exposure during hood operations. |
| Respiratory | N95 or P100 particulate respirator. | Filters >95% of airborne particulates. Essential when handling the lyophilized powder outside a certified containment zone to prevent H335 respiratory irritation. |
Operational Workflow: Safe Handling & Weighing Protocol
Step-by-step methodology for preparing a 10 mM stock solution in DMSO.
-
Preparation & Containment: Ensure the Class II Biological Safety Cabinet (BSC) or chemical fume hood is certified and operational. Place an anti-static weighing mat inside to prevent electrostatic dispersion of the powder.
-
PPE Donning: Don double nitrile gloves, lab coat, and goggles as specified in the PPE Matrix.
-
Static Mitigation: Pyrazole derivatives often hold static charge. Use an anti-static ionizer gun on the micro-spatulas and weigh boats prior to contact. This prevents the powder from "jumping" and aerosolizing.
-
Weighing (Self-Validating Step): Tare a conductive weigh boat. Carefully transfer the required mass of 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide. Validation: Record the mass. If the mass fluctuates wildly on the balance, static is still present; re-ionize the area before proceeding.
-
In-Hood Dissolution: Do not transport dry powder across the lab. Add the calculated volume of anhydrous DMSO directly to the weigh boat, or transfer the powder to a pre-tared amber glass vial before adding DMSO.
-
Sealing & Decontamination: Seal the vial with a PTFE-lined cap. Wipe the exterior of the vial with a 70% Isopropanol wipe before removing it from the hood to ensure zero external contamination.
Workflow Visualization
Figure 1: Standardized operational workflow for safe handling of pyrazole-1-carboxamide derivatives.
Spill Response & Decontamination Plan
In the event of a powder spill or solvent splash:
-
Isolate: Evacuate the immediate 2-meter radius.
-
Contain: If liquid (DMSO stock), surround with chemical absorbent pads. If powder, gently cover with damp paper towels to prevent aerosolization. Do not sweep dry powder.
-
Neutralize/Clean: Wipe the area with a 10% sodium hypochlorite (bleach) solution, followed by 70% Isopropanol to remove residual organics.
-
Dispose: Place all contaminated materials into a designated hazardous waste bag.
Waste Disposal Protocol
Compliance with EPA 40 CFR 264.175 for secondary containment and hazardous waste is mandatory[4].
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a solid hazardous waste bin lined with a primary poly bag.
-
Liquid Waste: Halogenated vs. Non-Halogenated. If dissolved in DMSO, dispose of in the Non-Halogenated Organic Waste carboy. Ensure the carboy is kept in a secondary containment tray capable of holding 10% of the total volume or the volume of the largest container, whichever is greater[4].
-
Labeling: Explicitly label waste as "Contains Pyrazole-1-carboxamide derivative / Toxic / Irritant".
References[1] Title: 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide | C12H14N4O2 | CID 71344949
Source: nih.gov URL:[3] Title: 3,5-Dimethyl-pyrazole-1-carboxylic acid phenylamide | C12H13N3O | CID 301738 Source: nih.gov URL:[2] Title: Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard Source: unc.edu URL:[4] Title: Chemical Storeroom Secondary Containment OSHA and EPA Regulations Source: scientificplastics.com URL:
Sources
- 1. 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide | C12H14N4O2 | CID 71344949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard [policies.unc.edu]
- 3. 3,5-Dimethyl-pyrazole-1-carboxylic acid phenylamide | C12H13N3O | CID 301738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Storeroom Secondary Containment OSHA and EPA Regulations - Scientific Plastics [scientificplastics.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
